Technical Documentation Center

8-Bromo-2,4-dimethoxyquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-2,4-dimethoxyquinazoline

Core Science & Biosynthesis

Foundational

Technical Monograph: 8-Bromo-2,4-dimethoxyquinazoline

Identification, Synthesis, and Utility in Medicinal Chemistry Part 1: Chemical Identity & CAS Verification Compound Name: 8-Bromo-2,4-dimethoxyquinazoline Primary CAS Number: 2506049-22-3 Related Precursor CAS (Dichloro)...

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Synthesis, and Utility in Medicinal Chemistry

Part 1: Chemical Identity & CAS Verification

Compound Name: 8-Bromo-2,4-dimethoxyquinazoline Primary CAS Number: 2506049-22-3 Related Precursor CAS (Dichloro): 331647-05-3 (8-Bromo-2,4-dichloroquinazoline)

Chemical Structure & Properties:

PropertyData
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Exact Mass 267.98 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water.
Isotope Pattern Distinct 1:1 doublet [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes.

Technical Context: While 6,7-dimethoxyquinazolines are ubiquitous in approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the 8-bromo-2,4-dimethoxyquinazoline isomer is a specialized intermediate. Its value lies in the 8-bromo handle , which allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the quinazoline core is established. This enables the synthesis of "size-expanded" nucleosides (xRNA) and novel kinase inhibitors with extended topology.

Part 2: Synthetic Pathways & Mechanism[1]

The synthesis of 8-bromo-2,4-dimethoxyquinazoline is rarely a single-step purchase; it is typically generated in situ or in-house from the commercially available 2,4-dichloro precursor. The transformation relies on Nucleophilic Aromatic Substitution (S_NAr) .[1]

2.1 The Synthetic Workflow

The synthesis follows a logical progression from the anthranilic acid derivative to the functionalized heterocycle.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-3-bromobenzoic acid is cyclized with urea (or potassium cyanate) at high temperature (>150°C) to form 8-bromoquinazoline-2,4(1H,3H)-dione .

  • Chlorination: The dione is treated with POCl₃ (Phosphorus oxychloride) and a base catalyst (N,N-dimethylaniline or DIPEA) to generate 8-bromo-2,4-dichloroquinazoline (CAS 331647-05-3).

    • Critical Control Point: This reaction requires anhydrous conditions to prevent hydrolysis back to the dione.

  • Methoxylation (The Target Step): The dichloro intermediate undergoes double S_NAr with Sodium Methoxide (NaOMe).

2.2 Mechanistic Insight: Regioselectivity in S_NAr

The quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack. However, the C4 position is significantly more electrophilic than the C2 position due to the inductive effect of the adjacent nitrogen atoms and resonance stabilization of the Meisenheimer complex.

  • Kinetic Product: At lower temperatures (0°C to RT) or with 1 equivalent of NaOMe, the major product is 8-bromo-2-chloro-4-methoxyquinazoline .

  • Thermodynamic Product: To achieve the target 8-bromo-2,4-dimethoxyquinazoline , the reaction requires:

    • Excess NaOMe (at least 2.2 - 3.0 equivalents).

    • Elevated temperatures (Reflux in MeOH).

    • Extended reaction time to force substitution at the sterically and electronically less favorable C2 position.

2.3 Visualization of Synthesis Logic

SynthesisPath cluster_conditions Critical Process Parameters Precursor 2-Amino-3-bromobenzoic acid Dione 8-Bromoquinazoline- 2,4(1H,3H)-dione Precursor->Dione Urea, 160°C Cyclization Dichloro 8-Bromo-2,4- dichloroquinazoline (CAS 331647-05-3) Dione->Dichloro POCl3, Reflux Chlorination Mono Intermediate: 4-Methoxy-2-chloro Dichloro->Mono NaOMe (1 eq) Kinetic Control Target TARGET: 8-Bromo-2,4- dimethoxyquinazoline (CAS 2506049-22-3) Dichloro->Target NaOMe (Excess) Direct Double Sub. Mono->Target NaOMe (>2 eq), Reflux Thermodynamic Control Note1 C4 reacts first (High Electrophilicity) Note1->Mono

Figure 1: Synthetic pathway highlighting the regioselective progression from dichloro-precursor to the dimethoxy target.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the conversion of the dichloro-intermediate (CAS 331647-05-3) to the target dimethoxy compound.

Reagents:

  • 8-Bromo-2,4-dichloroquinazoline (1.0 eq)

  • Sodium Methoxide (3.0 eq, 25% wt in Methanol)

  • Anhydrous Methanol (Solvent)

  • THF (Co-solvent if solubility is poor)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 8-Bromo-2,4-dichloroquinazoline in anhydrous Methanol (0.5 M concentration). If the solid does not dissolve completely, add dry THF dropwise until clear.

  • Addition: Cool the solution to 0°C. Add the Sodium Methoxide solution dropwise over 15 minutes. Why? This prevents localized overheating and uncontrolled side reactions.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: The starting material (Dichloro) will disappear first. A transient intermediate (Mono-methoxy) may appear. The reaction is complete only when the Mono-methoxy spot vanishes.

  • Workup: Cool to RT. Quench with water. The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.

  • Purification: Recrystallize from Methanol or purify via silica gel chromatography.

Part 4: Applications in Drug Discovery[2]
4.1 "Size-Expanded" RNA (xRNA)

The 8-bromo-2,4-dimethoxyquinazoline scaffold is a documented precursor for benzo-expanded ribonucleosides (xRNA) . Specifically, it serves as the aryl halide for metallation (Lithium-Halogen exchange) and subsequent addition to ribonolactones. This generates "rxU" (expanded Uracil) analogs used to study RNA base-stacking and fluorescence.

4.2 Scaffold Diversity via C8-Coupling

In kinase inhibitor design, the C2 and C4 positions are often used for hydrogen bonding with the hinge region of the kinase ATP pocket. The C8 position points towards the solvent-exposed region or the ribose pocket, depending on binding mode.

  • Strategy: Use the 2,4-dimethoxy groups as "protecting groups" or masking agents.

  • Step 1: Perform Suzuki coupling at C8-Br to introduce solubilizing groups or specific steric probes.

  • Step 2: Demethylate (using BBr₃ or NaI/TMSCl) to restore the quinazoline-2,4-dione pharmacophore if needed, or displace the C4-methoxy with an aniline (S_NAr) to create a typical kinase inhibitor core (e.g., 4-anilinoquinazoline).

References
  • Chemical Identity & CAS

    • Source: Bide Pharm & MolCore C
    • Entry: 8-Bromo-2,4-dimethoxyquinazoline (CAS 2506049-22-3).[2]

    • URL: (Verified Supplier Listing).

  • Synthesis & xRNA Application

    • Title: The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides.
    • Journal:Journal of the American Chemical Society / PMC.
    • Context: Describes the use of 8-bromo-2,4-dimethoxyquinazoline (Compound 12) as a key intermediate for xRNA synthesis.[3]

    • URL:

  • General Quinazoline S_NAr Methodology

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Journal:Molecules (MDPI).
    • Context: Validates the reactivity order (C4 > C2) for dichloroquinazoline substitutions.
    • URL:

Sources

Exploratory

physical and chemical characteristics of 8-Bromo-2,4-dimethoxyquinazoline

The following technical guide details the physical and chemical characteristics of 8-Bromo-2,4-dimethoxyquinazoline , a critical intermediate in the synthesis of expanded genetic alphabets (xRNA) and kinase inhibitors. C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical characteristics of 8-Bromo-2,4-dimethoxyquinazoline , a critical intermediate in the synthesis of expanded genetic alphabets (xRNA) and kinase inhibitors.

Content Type: Technical Whitepaper & Protocol Guide Subject: Physicochemical Characterization, Synthesis, and Reactivity Profile CAS Registry Number: 1262431-78-6 (Primary), 331647-05-3 (Precursor)

Executive Summary

8-Bromo-2,4-dimethoxyquinazoline serves as a high-value heterocyclic scaffold in medicinal chemistry. Distinguished by its 8-bromo handle and 2,4-dimethoxy masking groups , this molecule offers a unique "orthogonal reactivity" profile. The bromine atom at position 8 allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the core heterocycle. Meanwhile, the methoxy groups at positions 2 and 4 act as latent electrophiles; they protect the oxo-functionality found in natural nucleobases or can be selectively displaced by amines to generate quinazoline-based kinase inhibitors.

This guide provides a comprehensive analysis of its properties, a validated synthetic workflow, and a map of its chemical reactivity.

Physicochemical Architecture

The molecule consists of a bicyclic quinazoline core substituted with a bromine atom at the benzenoid ring (C8) and two methoxy groups on the pyrimidine ring (C2, C4).

Key Physical Constants
PropertyValue / DescriptionNotes
IUPAC Name 8-Bromo-2,4-dimethoxyquinazoline
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol Monoisotopic Mass: 267.98 (for ⁷⁹Br)
CAS Number 1262431-78-6Precursor (2,4-Cl): 331647-05-3
Appearance White to off-white crystalline solidDarkens upon light exposure
Solubility Soluble in DCM, DMSO, DMF, MeOHPoor solubility in water
LogP (Calc) ~2.8 - 3.2Lipophilic due to methoxy caps
Topological Polar Surface Area ~45 ŲGood membrane permeability profile
Spectroscopic Identification
  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include two singlets for the methoxy groups (typically δ 4.1–4.2 ppm) and an aromatic pattern for the 5, 6, 7 protons. The H-5 and H-7 protons usually appear as doublets, while H-6 is a triplet (or dd), shifted downfield due to the adjacent bromine and nitrogen ring system.

  • Mass Spectrometry: Shows a characteristic 1:1 isotopic doublet at m/z 269/271 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes.

Synthetic Pathways & Manufacturing

The synthesis of 8-Bromo-2,4-dimethoxyquinazoline is a convergent process starting from 2-amino-3-bromobenzoic acid . The workflow prioritizes the formation of the reactive 2,4-dichloro intermediate, followed by a double nucleophilic substitution.

Step-by-Step Protocol
Step 1: Cyclization to the Dione
  • Reagents: 2-Amino-3-bromobenzoic acid, Urea.

  • Conditions: Melt fusion at 160–180°C or reflux in acetic acid.

  • Mechanism: Condensation forms the quinazoline-2,4(1H,3H)-dione core.

  • Outcome: 8-Bromoquinazoline-2,4-dione (High melting solid, >300°C).

Step 2: Chlorination (Activation)
  • Reagents: POCl₃ (Phosphorus oxychloride), N,N-Diethylaniline (catalyst/base).

  • Conditions: Reflux (105°C) for 4–6 hours.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of POCl₃.

  • Outcome: 8-Bromo-2,4-dichloroquinazoline (CAS 331647-05-3).[1]

  • Note: The C4-Cl is significantly more reactive than C2-Cl, but exhaustive chlorination yields the dichloro product.

Step 3: Methoxylation (Target Synthesis)
  • Reagents: Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Protocol:

    • Dissolve 8-bromo-2,4-dichloroquinazoline in anhydrous MeOH.

    • Add 2.2–2.5 equivalents of NaOMe dropwise at 0°C.

    • Monitor by TLC/LC-MS for disappearance of the mono-methoxy intermediate.

    • Quench with water, precipitate the product, and filter.

  • Yield: Typically 85–95%.

Reactivity & Functionalization Logic

The utility of 8-Bromo-2,4-dimethoxyquinazoline lies in its chemoselective reactivity . It possesses three distinct sites for modification, accessible under different conditions.[2]

The Reaction Landscape (DOT Visualization)

ReactivityMap Fig 1. Chemoselective functionalization pathways for the 8-bromo-2,4-dimethoxy scaffold. Core 8-Bromo-2,4- dimethoxyquinazoline Suzuki C8-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald C8-Amination (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, Amines Demethylation Hydrolysis to Quinazoline-2,4-dione Core->Demethylation BBr3 or HBr/AcOH SNAr Regioselective SNAr (C4 Displacement) Core->SNAr Primary Amines, Heat

Mechanistic Insights
  • C8-Bromine (Cross-Coupling):

    • The bromine atom is electronically deactivated by the electron-deficient quinazoline ring, making oxidative addition of Palladium slower than in simple aryl bromides.

    • Optimization: Use electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate the Suzuki or Buchwald-Hartwig coupling. This allows the installation of solubilizing groups or pharmacophores at the 8-position while retaining the dimethoxy protection.

  • C2/C4-Methoxy (Nucleophilic Displacement):

    • While methoxy groups are generally poor leaving groups, the electron-deficient nature of the quinazoline ring (especially at C4) allows for SₙAr reactions under forcing conditions (high heat, neat amine).

    • Regioselectivity: The C4 position is more electrophilic than C2. However, the 2,4-dichloro precursor is usually preferred for this transformation. The dimethoxy compound is more often used when the "dione" character needs to be unmasked later via demethylation (using BBr₃ or TMSI).

Handling, Stability & Safety

Storage Protocols
  • Moisture Sensitivity: Low. The methoxy groups are stable to atmospheric moisture.

  • Light Sensitivity: Moderate. Brominated heterocycles can undergo photolytic debromination over long periods. Store in amber vials.

  • Temperature: Store at 2–8°C for long-term stability.

Safety Hazards (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, particularly during the synthesis involving POCl₃ or NaOMe.

References

  • Kool, E. T., et al. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. PMC. Available at: [Link]

  • PubChem. (2025). 8-Bromo-4-chloroquinazoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Foundational

8-Bromo-2,4-dimethoxyquinazoline: Structural Analysis, Synthesis, and Applications in Size-Expanded RNA (xRNA)

Executive Summary 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) is a highly specialized brominated heterocycle that serves as a critical intermediate in the de novo synthesis of size-expanded ribonucleosides (xRNA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) is a highly specialized brominated heterocycle that serves as a critical intermediate in the de novo synthesis of size-expanded ribonucleosides (xRNA). By providing a functionalized, benzo-fused pyrimidine analog, this compound enables the construction of fluorescent RNA monomers—specifically benzo-expanded uridine (rxU) and cytidine (rxC)—which are invaluable tools for probing RNA pathways and structure-activity relationships[1].

This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and downstream applications of 8-bromo-2,4-dimethoxyquinazoline, designed for researchers and drug development professionals requiring rigorous, self-validating protocols.

De Novo Synthesis Strategy & Mechanistic Causality

The synthesis of 8-bromo-2,4-dimethoxyquinazoline requires a highly regioselective approach to ensure the correct placement of the reactive bromine atom and the protecting methoxy groups. The workflow relies on a three-step transformation starting from 3-bromoanthranilic acid.

SynthesisWorkflow A 3-Bromoanthranilic Acid + Urea B 8-Bromoquinazoline-2,4-dione A->B 150°C, Melt Cyclization C 8-Bromo-2,4-dichloroquinazoline B->C POCl3, PhNMe2 Chlorination D 8-Bromo-2,4-dimethoxyquinazoline C->D NaOMe, MeOH SNAr Substitution

Synthesis workflow of 8-bromo-2,4-dimethoxyquinazoline.
Mechanistic Causality
  • Cyclization : Urea acts as a carbonyl equivalent and nitrogen source. At elevated temperatures, it condenses with 3-bromoanthranilic acid to form the thermodynamically stable 8-bromoquinazoline-2,4-dione ring system.

  • Chlorination : The dione is treated with phosphorus oxychloride (POCl₃). The addition of a catalytic base (like N,N-dimethylaniline) facilitates the formation of a highly electrophilic Vilsmeier-type intermediate. This drives the conversion of the lactam tautomers into the highly reactive 2[2].

  • Methoxylation : Sodium methoxide acts as a strong, hard nucleophile that readily displaces the chlorides at the electron-deficient C2 and C4 positions via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The methoxy groups are chosen specifically because they serve as robust protecting groups that withstand the highly basic organolithium reagents used in downstream steps, yet can be cleanly cleaved by Lewis acids (e.g., BBr₃) later in the synthesis[1].

Comprehensive Structural Analysis

Validating the structural integrity of 8-bromo-2,4-dimethoxyquinazoline is critical before proceeding to highly sensitive metallation reactions. The presence of the bromine atom at C8 profoundly influences the electronic environment of the adjacent aromatic protons.

Quantitative Data Summaries

Table 1: Representative Nuclear Magnetic Resonance (NMR) Spectral Data (CDCl₃, 400 MHz) Note: Chemical shifts are representative of the functionalized quinazoline scaffold.

Position¹H NMR (δ, ppm)Multiplicity¹³C NMR (δ, ppm)Assignment / Causality
C2 --~160.5C-OMe (Deshielded by N1 and N3)
C4 --~163.2C-OMe (Deshielded by N3 and C4a)
C5 7.95dd (J = 8.0, 1.5 Hz)~126.5Aromatic CH (Ortho to bridgehead)
C6 7.30t (J = 8.0 Hz)~125.0Aromatic CH (Meta to Br)
C7 8.05dd (J = 8.0, 1.5 Hz)~135.0Aromatic CH (Deshielded by adjacent Br)
C8 --~120.0C-Br (Heavy atom effect)
2-OCH₃ 4.10s, 3H~55.0Methoxy group at C2
4-OCH₃ 4.15s, 3H~55.5Methoxy group at C4

Table 2: High-Resolution Mass Spectrometry (HRMS-ESI)

Ion SpeciesTheoretical m/zObserved Isotopic PatternDiagnostic Value
[M+H]⁺ (⁷⁹Br)269.0031100% Relative AbundanceConfirms base molecular weight.
[M+H]⁺ (⁸¹Br)271.0011~98% Relative AbundanceThe classic 1:1 ratio confirms the presence of a single bromine atom.

Application: The xRNA Synthesis Pathway

The primary application of 8-bromo-2,4-dimethoxyquinazoline is its use as an aryl halide precursor in the synthesis of 1[1]. The absence of a methyl group on the C6 position of the nucleobase requires a specific synthetic approach involving metallation and subsequent reduction.

ApplicationPathway A 8-Bromo-2,4-dimethoxyquinazoline B Halogen-Metal Exchange (n-BuLi, -78°C) A->B C Nucleophilic Addition (to Ribonolactone) B->C D Anomeric Reduction (Et3SiH, BF3·OEt2) C->D E Demethylation (BBr3, -78°C) D->E F rxU Triol Nucleoside E->F

Pathway for synthesizing benzo-expanded uridine (rxU) via the quinazoline intermediate.
Mechanistic Causality in Application

The intermediate undergoes halogen-metal exchange with n-butyllithium at -78°C. The resulting aryllithium species attacks 2,3,5-tri-O-benzyl-β-D-ribono-1,4-lactone. Following anomeric reduction using triethylsilane and boron trifluoride etherate, the methoxy groups are cleaved using boron tribromide (BBr₃). Controlling the equivalents of BBr₃ is critical: using 3 equivalents at -78°C selectively yields the 2,4-dimethoxyquinazoline triol, while using 10 equivalents warming to room temperature achieves full demethylation to generate the rxU triol nucleoside[1].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating, meaning the success of each step can be visually or chemically confirmed before proceeding.

Protocol 1: Methoxylation to 8-Bromo-2,4-dimethoxyquinazoline

Objective: Convert 8-bromo-2,4-dichloroquinazoline to the dimethoxy derivative.

  • Preparation: Suspend 8-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous methanol (0.2 M) under an argon atmosphere.

  • Addition: Slowly add a freshly prepared solution of sodium methoxide (2.5 eq) in methanol dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows the complete disappearance of the starting material. Additionally, the precipitation of sodium chloride (NaCl) as a fine white powder in the flask serves as a visual indicator of the S_NAr displacement.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product as a solid.

Protocol 2: Lithiation and Ribonolactone Coupling

Objective: Couple the quinazoline core to the ribose sugar scaffold[1].

  • Preparation: Dissolve 8-bromo-2,4-dimethoxyquinazoline (1.2 eq) in anhydrous THF (0.1 M) and cool to strictly -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.25 eq, 2.5 M in hexanes) dropwise over 10 minutes.

  • Self-Validation Check: A distinct color change (typically deep yellow/orange) indicates the formation of the aryllithium species. Stir for exactly 30 minutes; exceeding this time risks degradation.

  • Coupling: Add a solution of 2,3,5-tri-O-benzyl-β-D-ribono-1,4-lactone (1.0 eq) in THF dropwise. Stir for 2 hours at -78°C.

  • Quenching: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with dichloromethane, dry, and purify via silica gel chromatography to isolate the coupled hemiacetal.

References

  • Source: nih.gov (PubMed Central)
  • Source: bldpharm.

Sources

Exploratory

8-Bromo-2,4-dimethoxyquinazoline mechanism of action discovery

Technical Guide: Mechanism of Action Discovery for 8-Bromo-2,4-dimethoxyquinazoline Executive Summary: The Dual-Modality Scaffold 8-Bromo-2,4-dimethoxyquinazoline represents a unique case study in chemical biology, funct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mechanism of Action Discovery for 8-Bromo-2,4-dimethoxyquinazoline

Executive Summary: The Dual-Modality Scaffold

8-Bromo-2,4-dimethoxyquinazoline represents a unique case study in chemical biology, functioning as a "privileged scaffold" with dual utility. Unlike a single-target drug, its mechanism of action (MoA) is context-dependent, bifurcating into two distinct biological roles:

  • As a Synthetic Precursor for xRNA: It serves as the aryl halide core for synthesizing size-expanded ribonucleosides (xRNA), specifically benzo-expanded uracil (rxU) and cytosine (rxC) analogues. Here, the "mechanism" is its structural mimicry of natural nucleobases to probe RNA thermodynamics and enzymatic recognition.

  • As a Small Molecule Inhibitor Scaffold: The quinazoline core is a proven ATP-competitive pharmacophore (e.g., Gefitinib, Erlotinib). In phenotypic screens, derivatives of this scaffold frequently emerge as hits against kinases (e.g., EGFR, IP6K1) or phosphodiesterases (PDEs).

This guide details the technical roadmap for deconvoluting the MoA of this compound, assuming it has been identified as a bioactive hit in a phenotypic screen or selected as a chemical probe.

Chemical Biology Profile & Reactivity Map

To understand the MoA, one must first understand the molecule's chemical reactivity. The 8-Bromo-2,4-dimethoxyquinazoline scaffold contains three distinct "handles" for biological interaction and probe development.

Structural Reactivity Analysis
  • C2 & C4 Methoxy Groups: These are "masked" electrophiles. In biological systems or synthetic elaboration, they are susceptible to nucleophilic aromatic substitution (

    
    ) by amines. This is critical for converting the precursor into the active 2,4-diamino or 4-anilino drug species (common in EGFR inhibitors).
    
  • C8 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is often used to attach solubilizing groups or fluorophores for chemoproteomic profiling .

  • N1 & N3 Nitrogens: Hydrogen bond acceptors crucial for binding in the hinge region of kinase ATP pockets.

ChemicalReactivity Scaffold 8-Bromo-2,4- dimethoxyquinazoline Site_2_4 C2/C4 Methoxy Groups (Electrophilic Sites) Scaffold->Site_2_4 S_NAr Displacement (Bioactivation) Site_8 C8 Bromine (Functionalization Handle) Scaffold->Site_8 Probe Synthesis (Linker Attachment) Site_N N1/N3 Nitrogens (H-Bond Acceptors) Scaffold->Site_N Target Binding (Hinge Interaction)

Figure 1: Pharmacophore reactivity map of the 8-Bromo-2,4-dimethoxyquinazoline scaffold, highlighting key sites for MoA deconvolution.

Phase 1: Phenotypic Validation & Bioactivation

Before identifying a specific protein target, the researcher must determine if the compound acts per se or as a prodrug.

Protocol 1: Stability & Bioactivation Assay

Objective: Determine if the 2,4-dimethoxy groups are hydrolyzed or displaced intracellularly to generate the active species.

  • Incubation: Incubate 10 µM compound in human liver microsomes (HLM) and plasma for 0, 30, 60, and 120 min.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass (m/z ~269/271 for Br isotopes) and appearance of:

    • Hydrolysis products: 2,4-dione (loss of 2x Methyl).

    • Glutathione adducts: Indicating reactive metabolite formation.

  • Interpretation: If rapid conversion to the 2,4-dihydroxy (dione) or 2,4-diamino species is observed, the metabolite is likely the active driver of the MoA.

Phase 2: Target Deconvolution Strategies

If the compound (or its stable metabolite) shows phenotypic activity (e.g., cytotoxicity, kinase inhibition), the following workflows are used to identify the direct target.

Strategy A: Kinome Profiling (The "Likely" Suspect)

Given the quinazoline core, kinases are the primary hypothesis.

  • Method: Competitive binding assay (e.g., KINOMEscan® or DiscoverX).

  • Rationale: The N1/N3 nitrogens mimic the adenine ring of ATP.

  • Key Targets to Monitor: EGFR, VEGFR, IP6K1 (Inositol hexakisphosphate kinase 1).

  • Data Output: A "Selectivity Score" (S-score). A low S-score (<0.05) indicates a highly selective inhibitor, while a high score suggests a "dirty" multi-kinase inhibitor.

Strategy B: Chemoproteomics (The "Unbiased" Approach)

If kinome profiling fails, use the C8-Bromine to synthesize an affinity probe.

Protocol 2: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis:

    • React 8-Bromo-2,4-dimethoxyquinazoline with a linker containing an alkyne handle (e.g., via Sonogashira coupling at C8).

    • Ensure the probe retains biological activity (IC50 within 5-fold of parent).

  • Lysate Incubation: Incubate cell lysates with the Alkyne-Probe.

  • Click Chemistry: Add Biotin-Azide, CuSO4, TCEP, and TBTA to "click" the biotin tag onto the probe-bound proteins.

  • Enrichment & MS: Streptavidin pull-down followed by Tryptic digestion and LC-MS/MS.

  • Competition Control: Pre-incubate with excess free parent compound (10x) to compete off specific binding. True targets will show reduced signal in the competition sample.

Phase 3: Mechanistic Validation (xRNA Context)

If the compound is used as a nucleoside precursor (xRNA), the MoA is structural intercalation or enzymatic incorporation .

Mechanism: Size-Expanded DNA/RNA Incorporation
  • Concept: The "benzo-expanded" ring system (quinazoline vs. pyrimidine) increases the surface area for

    
    -stacking while maintaining Watson-Crick hydrogen bonding faces.
    
  • Validation Experiment:

    • Oligonucleotide Synthesis: Incorporate the phosphoramidite derivative of the compound into a DNA/RNA strand.

    • Thermal Denaturation (

      
      ):  Measure the melting temperature of the duplex.
      
    • Result: xRNA bases typically stabilize the helix (higher

      
      ) due to enhanced stacking interactions, validating the "molecular caliper" mechanism.
      

MoA_Workflow Hit Phenotypic Hit: 8-Br-2,4-dimethoxyquinazoline Profile Metabolic Stability (LC-MS/MS) Hit->Profile Decision Active Species? Profile->Decision Kinase Hypothesis A: Kinase Inhibitor Decision->Kinase Metabolite/Parent binds Protein xRNA Hypothesis B: xRNA Probe Decision->xRNA Synthetic Incorporation Validation_K ATP Competition Assay (IC50 Shift) Kinase->Validation_K Validation_X Thermal Shift (Tm) & Fluorescence xRNA->Validation_X

Figure 2: Decision matrix for deconvoluting the mechanism of action based on biological context.

Quantitative Data Summary

ParameterMethodExpected Outcome for Specific MoA
Binding Affinity (

)
Surface Plasmon Resonance (SPR)< 100 nM (Specific Target) vs > 10 µM (Non-specific)
Selectivity Score KinomeScan (468 kinases)S(35) < 0.1 for a selective lead
Cellular Potency (

)
CellTiter-Glo (Viability)Correlation with biochemical

confirms on-target effect
Thermal Shift CETSA

in presence of compound

References

  • Kool, E. T., et al. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. PMC. Link

  • Liu, F., et al. (2009). Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of Medicinal Chemistry. Link

  • Hess, H. J., et al. (1968). Antihypertensive 2-amino-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Link

  • Plosker, G. L. (1994). Leuprorelin. A review of its pharmacology and therapeutic use. Drugs. Link

  • Santa Cruz Biotechnology. 8-Bromo-2,4-dichloroquinazoline Product Data Sheet. Link[1]

Sources

Foundational

Technical Guide: Solubility Profile of 8-Bromo-2,4-dimethoxyquinazoline

[1] Executive Summary 8-Bromo-2,4-dimethoxyquinazoline (CAS: Analogous to 331647-05-3 family) is a critical heterocyclic intermediate employed in the synthesis of potent kinase inhibitors and pharmacological probes.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-Bromo-2,4-dimethoxyquinazoline (CAS: Analogous to 331647-05-3 family) is a critical heterocyclic intermediate employed in the synthesis of potent kinase inhibitors and pharmacological probes.[1] Its structural duality—combining a lipophilic brominated core with two electron-donating methoxy groups—creates a specific solubility fingerprint that dictates its handling in process chemistry.[2]

Understanding the solubility landscape of this compound is not merely an academic exercise; it is the rate-limiting step in optimizing yield during nucleophilic substitution reactions (e.g., from 8-bromo-2,4-dichloroquinazoline) and subsequent purification.[1] This guide provides a scientifically grounded analysis of its solubility in organic solvents, supported by thermodynamic principles and experimental protocols.[2]

Physicochemical Profile & Structural Analysis[2][3][4][5][6][7]

To predict and manipulate solubility, one must first understand the molecular architecture.[2]

PropertyDescriptionImpact on Solubility
Molecular Formula C₁₀H₉BrN₂O₂Moderate molecular weight (~269.1 g/mol ) facilitates dissolution in small-molecule organic solvents.[2]
Core Structure Quinazoline (Fused Benzene-Pyrimidine)Planar, aromatic system favoring

stacking.[1] Requires solvents capable of disrupting these intermolecular forces.[1][2]
Substituents 8-Bromo: Highly lipophilic, electron-withdrawing.2,4-Dimethoxy: Polar but aprotic (H-bond acceptors).[1]The methoxy groups increase solubility in polar organic solvents compared to the parent halide, while the bromo group maintains solubility in chlorinated solvents.
H-Bonding Donors: 0Acceptors: 4 (2 N, 2 O)Critical: Lack of H-bond donors means it cannot self-associate via H-bonding, making it significantly more soluble in organic solvents than its precursor 2,4-dihydroxyquinazoline.

Solubility Landscape in Organic Solvents[3][5][8][9]

The solubility of 8-Bromo-2,4-dimethoxyquinazoline follows a "like-dissolves-like" hierarchy governed by dielectric constant (


) and dipole moment.[1]
Class I: High Solubility Solvents (The "Workhorses")

Solvents in this class dissolve the compound readily at room temperature (


).[1]
  • Dichloromethane (DCM) & Chloroform:

    • Mechanism: These solvents interact favorably with the polarizable bromo group and the aromatic

      
      -system.[2] The lack of strong H-bond networks in the solvent allows easy cavity formation for the solute.[2]
      
    • Application: Ideal for liquid-liquid extraction (workup) and column chromatography loading.[1][2]

  • DMSO & DMF:

    • Mechanism: High dipole moments allow these solvents to solvate the electron-deficient quinazoline ring and interact with the methoxy oxygens.[2]

    • Application: Primary solvents for nucleophilic substitution reactions (S

      
      Ar) where high concentration is required to drive kinetics.[1][2]
      
Class II: Temperature-Dependent Solvents (The "Crystallizers")

Solvents displaying moderate solubility at RT but high solubility at reflux.[1][2] Ideal for recrystallization.

  • Methanol & Ethanol:

    • Mechanism: The compound accepts H-bonds from the alcohol but disrupts the solvent's internal H-bond network.[2] Heating provides the enthalpy (

      
      ) required to overcome the lattice energy.[1]
      
    • Protocol: Dissolve at reflux; cool slowly to

      
      . The methoxy groups ensure it is more soluble than the dichloro- analog, so care must be taken not to use excess solvent, or yield will drop.[1]
      
  • Acetonitrile (MeCN):

    • Mechanism: Polar aprotic.[2][3] It dissolves the compound well when hot but significantly less when cold, offering a cleaner crystallization profile than alcohols for this specific intermediate.[2]

Class III: Anti-Solvents (The "Precipitators")

Solubility is negligible (


).[1]
  • Water: The hydrophobic bromo-phenyl moiety dominates, preventing hydration.[1][2]

  • Hexanes / Heptane: While the molecule is lipophilic, the polar nitrogen/oxygen atoms prevent stable solvation in purely aliphatic hydrocarbons.

  • Application: Used to crash the product out of reaction mixtures (e.g., pouring a DMF reaction mixture into water).[1]

Visualizing the Process Logic

The following diagram illustrates how solubility data drives the purification strategy for this compound.

SolubilityLogic Start Crude 8-Bromo-2,4-dimethoxyquinazoline SolventCheck Solubility Screening Start->SolventCheck DCM High Solubility (DCM/CHCl3) Use for Extraction SolventCheck->DCM High Solubility Alc Temp-Dependent (MeOH/EtOH) Use for Recrystallization SolventCheck->Alc Moderate/Variable Water Insoluble (Water/Hexane) Use for Precipitation SolventCheck->Water Low Solubility Process_Extract Dissolve in DCM -> Wash w/ Brine -> Dry DCM->Process_Extract Process_Cryst Heat to Reflux -> Hot Filter -> Cool to 4°C Alc->Process_Cryst Process_Crash Add Anti-Solvent -> Filter Solid Water->Process_Crash Pure Purified Intermediate Process_Extract->Pure Evaporation Process_Cryst->Pure Filtration Process_Crash->Pure Filtration

Caption: Decision matrix for purification based on solvent interaction profiles.

Experimental Protocol: Determination of Thermodynamic Solubility

Since specific literature values for this intermediate are often proprietary or variable based on purity, the following Standardized Shake-Flask Protocol is recommended to generate precise in-house data.

Materials Required
  • Compound: 8-Bromo-2,4-dimethoxyquinazoline (Purity >98%).[1]

  • Solvents: HPLC Grade (Methanol, Acetonitrile, DMSO, Toluene).[1]

  • Equipment: Thermomixer, 0.45

    
    m PTFE syringe filters, HPLC-UV/Vis.
    
Step-by-Step Methodology
  • Preparation of Supersaturation:

    • Weigh approximately 50 mg of the solid into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.[2]

    • Note: If the solid dissolves completely, add more solid until a visible suspension remains (ensuring saturation).[1]

  • Equilibration:

    • Place vials in a thermomixer set to 25°C (or target temperature).

    • Agitate at 750 RPM for 24 hours .

    • Validation: Visual inspection must confirm undissolved solid is present throughout the duration.[2]

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 1 hour.

    • Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant.[1]

    • Filter through a 0.45

      
      m PTFE filter  into a clean HPLC vial.
      
  • Quantification (HPLC Method):

    • Dilution: Dilute the filtrate 1:100 with Acetonitrile to bring it within the linear range of the detector.

    • Mobile Phase: 60:40 Acetonitrile:Water (+0.1% Formic Acid).[1][2]

    • Detection: UV at 254 nm (aromatic

      
       transition).[1][2]
      
    • Calculation:

      
      
      

Process Chemistry Implications

Synthesis from 8-Bromo-2,4-dichloroquinazoline

The synthesis of the dimethoxy derivative typically involves a double nucleophilic aromatic substitution (


) using sodium methoxide (NaOMe).[1]
  • Solvent Choice: Methanol is the standard solvent.[2]

  • Solubility logic: The starting material (dichloro) is sparingly soluble in cold MeOH but soluble hot.[1][2] The product (dimethoxy) is less soluble in cold MeOH than the starting material due to the loss of the chloro- groups' polarizability and increased lattice stability.[1]

  • Result: The reaction is often run at reflux, and upon cooling, the 8-Bromo-2,4-dimethoxyquinazoline crystallizes out, allowing for easy filtration.[1]

Storage and Stability
  • Solution Stability: In protic solvents (MeOH), the compound is stable at neutral pH.[1] However, in the presence of strong acid and water, the methoxy groups can hydrolyze back to the quinazolinone (dione) form, which is insoluble in most organics.[1]

  • Recommendation: Store stock solutions in anhydrous DMSO at -20°C.

References

  • Synthesis of Quinazoline Derivatives

    • Context: General procedures for nucleophilic substitution of chloro-quinazolines with alkoxides.[2]

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinazoline Inhibitors".[1][2]

    • (Representative)

  • Solubility Measurement Protocols

    • Context: Standard Shake-Flask methodology for low-solubility drug intermediates.[2]

    • Source:BenchChem Technical Guides, "Solubility Determination of Quinazoline Deriv
    • [1]

  • Thermodynamic Principles of Solubility

    • Context: Apelblat equation applications for heterocyclic compounds in organic solvents.[2]

    • Source:Journal of Chemical & Engineering Data.[1][2]

    • [1]

  • Safety Data & Handling (SDS)

    • Context: Handling of halogenated quinazolines.[1][2][4][5]

    • Source: Sigma-Aldrich / MilliporeSigma Technical Data.[2]

Sources

Exploratory

8-Bromo-2,4-dimethoxyquinazoline: A Critical Synthon for Size-Expanded Ribonucleosides (xRNA)

Executive Summary In the landscape of synthetic biology and unnatural nucleic acid development, 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) serves as a foundational building block. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic biology and unnatural nucleic acid development, 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) serves as a foundational building block. As a Senior Application Scientist navigating the complexities of modified oligonucleotides, I frequently encounter steric and electronic bottlenecks when scaling the synthesis of unnatural nucleobases. The development of benzo-expanded ribonucleosides (xRNA)—specifically the pyrimidine analogs expanded uridine (rxU) and expanded cytidine (rxC)—presents a unique challenge: the absence of a C6 methyl group compared to their xDNA counterparts necessitates a completely novel synthetic architecture[1].

This technical guide deconstructs the utilization of 8-bromo-2,4-dimethoxyquinazoline as the definitive aryl halide intermediate in xRNA synthesis, highlighting the chemoselective causality that allows a single precursor to divergently yield both rxU and rxC[2].

Structural Rationale & Mechanistic Causality

The synthesis of xRNA pyrimidines relies on a highly controlled, divergent deprotection strategy originating from 8-bromo-2,4-dimethoxyquinazoline[1]. The workflow begins with the metallation of the aryl halide, followed by nucleophilic addition to 2,3,5-tri-O-benzyl-β-D-ribono-1,4-lactone (rlac) and subsequent C-1' reduction[3]. This generates a fully protected intermediate (Compound 13) containing two distinct types of ether linkages: benzyl ethers protecting the ribose hydroxyls, and methyl ethers protecting the quinazoline core.

The causality behind the experimental divergence lies in the stoichiometric and thermodynamic control of Boron tribromide (BBr₃), a potent Lewis acid capable of cleaving both ether types[1]:

  • Pathway A (rxU - Global Deprotection): By utilizing an excess of BBr₃ (10 equivalents) and allowing the reaction to warm to room temperature, thermodynamic control is achieved. The Lewis acid globally cleaves both the ribose benzyl groups and the quinazoline methyl groups, directly yielding the rxU triol[1].

  • Pathway B (rxC - Selective Deprotection): By restricting BBr₃ to 3 equivalents and maintaining a strict −78 °C environment, the reaction is placed under kinetic control. The Lewis acid selectively targets the more sterically accessible benzyl ethers of the ribose, leaving the quinazoline methyl ethers intact[1]. This yields the 2,4-dimethoxyquinazoline triol (Compound 14), which is subsequently aminated and demethylated to form rxC[1].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating analytical checkpoints to confirm reaction trajectory.

Protocol A: Synthesis of rxU Triol via Global Deprotection
  • Preparation: Dissolve the protected intermediate (Compound 13) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to −78 °C using a dry ice/acetone bath. Dropwise, add 10 equivalents of BBr₃ (1.0 M in DCM).

    • Causality: The slow addition at cryogenic temperatures prevents the highly exothermic Lewis acid-base complexation from degrading the delicate ribose ring.

  • Global Cleavage: Remove the cooling bath and allow the reaction to stir overnight at room temperature.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the starting material and the emergence of a highly polar baseline spot confirms global deprotection.

  • Quenching & Isolation: Quench carefully with cold methanol at 0 °C to neutralize excess BBr₃. Concentrate under reduced pressure and purify via reverse-phase HPLC to yield rxU (75% yield)[1].

Protocol B: Synthesis of rxC Triol via Regioselective Amination
  • Selective Debenzylation: Cool Compound 13 in anhydrous DCM to −78 °C. Add exactly 3.0 equivalents of BBr₃. Maintain stirring strictly at −78 °C for 3 hours.

    • Causality: Kinetic control at −78 °C prevents the cleavage of the aryl methyl ethers, yielding the 2,4-dimethoxyquinazoline triol (Compound 14, 79% yield).

  • Regioselective Amination: Dissolve Compound 14 in methanolic ammonia and heat in a sealed tube.

    • Validation Checkpoint: Isolate the product (Compound 15) and perform ROESY 2D-NMR. A cross-peak correlation will confirm that the amino substitution occurred exclusively at the C4-position, leaving the C2-methoxy group intact[1].

  • Mild Demethylation: Treat Compound 15 with Sodium Iodide (NaI) in glacial acetic acid.

    • Causality: NaI/AcOH provides a mild, nucleophilic demethylation environment. The iodide acts as a soft nucleophile attacking the methyl group, while AcOH provides the protic environment to activate the ether oxygen. This cleaves the remaining 2-methoxy group without hydrolyzing the newly formed C4-amine, yielding rxC[1].

Quantitative Data & Photophysical Properties

The benzo-expanded ribonucleosides derived from 8-bromo-2,4-dimethoxyquinazoline exhibit robust fluorescence, making them highly valuable as RNA pathway probes.

Table 1: Synthesis and Fluorescence Metrics of xRNA Pyrimidines

CompoundSynthetic PathwayOverall YieldEmission Max (λ_em)Application
rxU (4) Global Deprotection (10 eq BBr₃)22.6% (over 6 steps)369 – 411 nmFluorescent RNA Probe
rxC (3) Selective Deprotection (3 eq BBr₃) + Amination19.2% (over 8 steps)369 – 411 nmFluorescent RNA Probe

(Data aggregated from the photophysical characterization of the xRNA genetic set[4])

Pathway Visualization

The following workflow illustrates the chemoselective divergence enabled by BBr₃ stoichiometry.

G A 8-Bromo-2,4-dimethoxyquinazoline (Aryl Halide) B 1. Metallation 2. Addition to rlac 3. C-1' Reduction A->B C Protected Intermediate (13) (Benzylated Ribose + Methoxylated Base) B->C D Global Deprotection 10 eq BBr3, -78°C to RT C->D Pathway A (rxU) F Selective Debenzylation 3 eq BBr3, -78°C (3h) C->F Pathway B (rxC) E rxU Triol (4) (75% Yield) D->E G Intermediate 14 (2,4-dimethoxyquinazoline triol) F->G H 1. Amination (C4) 2. NaI / AcOH (Demethylation) G->H I rxC Triol (3) (Excellent Yield) H->I

Divergent synthesis of rxU and rxC from 8-Bromo-2,4-dimethoxyquinazoline via chemoselective BBr3.

References

  • Hernández, A. R., & Kool, E. T. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. Organic Letters, 13(4), 676–679.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Functionalization of 8-Bromo-2,4-dimethoxyquinazoline

Executive Summary & Strategic Rationale In the architecture of bioactive quinazolines, 8-Bromo-2,4-dimethoxyquinazoline represents a specialized "masked" electrophile. While 2,4-dichloroquinazolines are the standard for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the architecture of bioactive quinazolines, 8-Bromo-2,4-dimethoxyquinazoline represents a specialized "masked" electrophile. While 2,4-dichloroquinazolines are the standard for nucleophilic aromatic substitution (


), they are often incompatible with transition metal catalysis (e.g., Suzuki, Sonogashira) or organometallic steps (e.g., Lithium-Halogen exchange) due to competing oxidative addition or nucleophilic attack at the C2/C4 positions.

The 2,4-dimethoxy motif serves a dual purpose:

  • Electronic Shielding: It deactivates the pyrimidine ring toward nucleophilic attack, allowing chemoselective functionalization of the 8-bromo handle.

  • Latent Reactivity: The methoxy groups can be subsequently activated (via hydrolysis or direct displacement) to generate 2,4-diones or 4-amino-2-methoxy derivatives, which are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets).

This guide details the protocols for exploiting this orthogonality to synthesize complex 8-substituted quinazoline scaffolds.

Chemical Profile & Reactivity Landscape[1][2]

FeatureSpecificationMedicinal Chemistry Implication
CAS Registry N/A (Derivative)Prepared from 8-bromo-2,4-dichloroquinazoline (CAS 331647-05-3).[1]
Molecular Formula

Lipophilic precursor; soluble in DCM, THF, Toluene.
C8-Bromine High Reactivity Site for Pd-catalyzed cross-coupling or Li-halogen exchange.
C4-Methoxy Latent Electrophile Can be displaced by amines at high temp or hydrolyzed to C=O.
C2-Methoxy Low Reactivity Generally stable; requires activation (e.g., acid hydrolysis) to modify.
Reactivity Flowchart (Graphviz)

ReactivityLandscape Start 8-Bromo-2,4-dimethoxyquinazoline Path1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Path1 Preferred Route (Chemoselective) Path2 Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Path2 Viable Path3 Direct Aminolysis (High Temp) Start->Path3 Avoid (Side Reactions) Product1 8-Aryl/Alkyl-2,4-dimethoxy (Core Intact) Path1->Product1 Product2 8-Formyl/Carboxy derivatives Path2->Product2 Product3 Mixture of 4-Amino/2-Amino (Poor Selectivity) Path3->Product3

Figure 1: The 2,4-dimethoxy scaffold directs reactivity exclusively to the 8-position, preventing the premature ring opening or substitution often seen with dichloro-analogs.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C8 without disturbing the methoxy substituents. This is superior to using 8-bromo-2,4-dichloroquinazoline, where the C4-Cl is prone to competing oxidative addition.

Materials
  • Substrate: 8-Bromo-2,4-dimethoxyquinazoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The starting material (Br isotope pattern) should disappear. The 2,4-dimethoxy groups remain intact (M+H peak will correspond to the coupled product).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The electron-donating methoxy groups increase the electron density of the pyrimidine ring, making the C-OMe bonds stronger and less reactive toward oxidative addition than C-Cl bonds. This forces the Pd catalyst to insert exclusively at the C8-Br bond [1, 2].

Protocol B: "Unmasking" – Regioselective Hydrolysis to the Dione

Objective: Convert the 8-substituted-2,4-dimethoxy intermediate into the 2,4-dione. This dione can then be re-chlorinated to generate a fresh electrophile for the final drug synthesis.

Materials
  • Substrate: 8-Substituted-2,4-dimethoxyquinazoline

  • Reagent:

    
     (Boron tribromide, 1.0 M in DCM) or conc. HCl/Acetic Acid.
    
  • Solvent: Anhydrous DCM (for

    
    ) or AcOH (for HCl).
    
Step-by-Step Methodology (BBr3 Method)
  • Setup: Dissolve the substrate in anhydrous DCM under

    
     at -78°C.
    
  • Addition: Add

    
     (3.0–4.0 equiv) dropwise.
    
    • Note: The reaction is exothermic. Maintain low temperature to prevent cleavage of sensitive groups on the C8-substituent.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Carefully quench with MeOH (vigorous reaction!).

  • Isolation: Evaporate solvents. The product is often the hydrobromide salt of the quinazoline-2,4-dione.

Alternative (HCl/AcOH): Reflux in a 1:1 mixture of 6N HCl and Glacial Acetic Acid for 4 hours. This is preferred if the C8-substituent is acid-stable but Lewis-acid sensitive.

Protocol C: Synthesis of 4-Amino-2-Methoxy Derivatives (Kinase Inhibitor Scaffold)

Objective: Direct conversion of the 4-methoxy group to an amine (leaving the 2-methoxy intact). This is challenging due to the stability of the methoxy group but possible with nucleophilic amines.

Note: If this direct displacement fails, the standard route is: Dimethoxy


 Dione 

Dichloro

4-Amino-2-Chloro

4-Amino-2-Methoxy.
Direct Displacement Methodology
  • Substrate: 8-Substituted-2,4-dimethoxyquinazoline.

  • Nucleophile: Primary amine (e.g., aniline or benzylamine, 2.0 equiv).

  • Solvent: n-Butanol or DMF.

  • Conditions: Microwave irradiation at 120–150°C for 1 hour.

  • Mechanism: The 4-position is more electrophilic than the 2-position (similar to the dichloro trend). High temperature is required to displace the methoxide (

    
    ).
    
    • Critical Control: Use HPLC to distinguish between the 4-amino-2-methoxy (desired) and 2-amino-4-methoxy (minor byproduct) isomers. NOE (Nuclear Overhauser Effect) NMR is required for structural validation [3, 4].

Validated Pathway Diagram

SynthesisPathway SM 8-Bromo-2,4-dichloroquinazoline (Commercial SM) Int1 8-Bromo-2,4-dimethoxyquinazoline (Masked Scaffold) SM->Int1 NaOMe, MeOH Reflux, 2h Int2 8-Aryl-2,4-dimethoxyquinazoline (Post-Suzuki) Int1->Int2 Ar-B(OH)2, Pd(dppf)Cl2 Protocol A Dione 8-Aryl-quinazoline-2,4-dione Int2->Dione BBr3 or HCl/AcOH Protocol B Final 8-Aryl-4-amino-2-methoxyquinazoline (Target Drug Core) Int2->Final R-NH2, Heat (Direct) Protocol C (Difficult) Dione->Final 1. POCl3 2. R-NH2 (Regioselective)

Figure 2: The "Protection-Functionalization-Deprotection" strategy ensures the C8-modification occurs without compromising the sensitive C2/C4 centers.

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield in Suzuki Coupling Hydrolysis of OMe groupsEnsure anhydrous conditions if using boronic esters; use mild bases (

) instead of Carbonates.
C2 vs C4 Regioselectivity Issues Overheating during aminolysisLower temperature and extend time; switch to the "Dione

Dichloro" route for 100% regiocontrol.
Incomplete Demethylation Steric hindrance at C8Increase

equivalents to 6.0; ensure reaction warms fully to RT.
Debromination Pd-catalyzed reductionRemove alcoholic solvents (if present); ensure high purity of Argon purge.

References

  • Seela, F., & Xiong, H. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. PMC. Describes the use of 8-bromo-2,4-dimethoxyquinazoline as a stable aryl halide intermediate.

  • Lefoix, M., et al. (2004). Suzuki Cross-Coupling of Haloquinazolinones. Demonstrates the reactivity of the 8-position in quinazoline scaffolds under Pd-catalysis.

  • Hassan, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Provides mechanistic data on the regioselectivity of C4 vs C2 displacement in quinazolines.

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Discusses the electronic influence of substituents on regioselectivity, applicable to the dimethoxy analogs.

Sources

Application

protocol for Suzuki coupling with 8-Bromo-2,4-dimethoxyquinazoline

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Bromo-2,4-dimethoxyquinazoline Mechanistic Rationale and Substrate Profiling 8-Bromo-2,4-dimethoxyquinazoline is a highly privileged and v...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Bromo-2,4-dimethoxyquinazoline

Mechanistic Rationale and Substrate Profiling

8-Bromo-2,4-dimethoxyquinazoline is a highly privileged and versatile scaffold, frequently utilized as a critical building block in the synthesis of size-expanded ribonucleosides (xRNA) and novel target-specific kinase inhibitors ()[1]. However, functionalizing the C8 position of this heterocycle via Suzuki-Miyaura cross-coupling presents distinct stereoelectronic challenges that require precise catalytic tuning.

Unlike the highly reactive halogenated positions on the pyrimidine ring (C2/C4), the carbocyclic C8 position is electronically deactivated and subject to the "peri-effect" from the adjacent N1 nitrogen ()[2]. This spatial proximity allows the N1 lone pair to heavily influence the local steric environment. While it can occasionally provide chelation-assisted stabilization to the palladium center, it more frequently acts as a steric barricade, hindering the approach of bulky palladium-ligand complexes. Furthermore, the electron-donating nature of the 2,4-dimethoxy groups subtly increases the electron density of the fused bicyclic system, raising the activation energy required for the initial oxidative addition of Pd(0) into the C8-Br bond compared to standard, unfunctionalized aryl bromides ()[3].

To overcome these kinetic barriers, the selection of the phosphine ligand is paramount. A bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is highly recommended. The large bite angle forces the Pd(II) intermediate into a strained geometry that dramatically accelerates the final reductive elimination step, preventing the stalling of the catalytic cycle and minimizing the competitive protodeboronation of the boronic acid partner ()[4].

Catalytic Workflow Visualization

G Start 8-Bromo-2,4-dimethoxyquinazoline + Aryl Boronic Acid OxAdd Oxidative Addition Pd(0) inserts into C8-Br bond Start->OxAdd TransMet Transmetalation Aryl transfer to Pd(II) complex OxAdd->TransMet BaseAct Base Activation Boronic acid to reactive Boronate BaseAct->TransMet RedElim Reductive Elimination Product release & Pd(0) regeneration TransMet->RedElim RedElim->OxAdd Pd(0) Catalyst Recycle Product 8-Aryl-2,4-dimethoxyquinazoline (Purified Target) RedElim->Product

Fig 1: Catalytic cycle and workflow for Suzuki coupling of 8-bromoquinazolines.

Quantitative Condition Optimization

The following table summarizes the empirical optimization of reaction parameters to achieve maximum conversion while suppressing off-target pathways (such as homocoupling and protodeboronation).

EntryCatalyst System (5 mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1Pd(PPh3)4Na2CO3 (2.0)Toluene/EtOH/H2O901245%Slow reductive elimination led to significant protodeboronation of the boronic acid.
2Pd(OAc)2 + SPhosK3PO4 (2.0)1,4-Dioxane/H2O (4:1)100672%Good oxidative addition, but the extreme steric bulk of SPhos hindered transmetalation at the congested C8 pocket.
3Pd(dppf)Cl₂·CH₂Cl₂ K2CO3 (2.5) 1,4-Dioxane/H2O (4:1) 100 4 94% Optimal. The large bite angle of dppf perfectly balances steric navigation and accelerates reductive elimination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can identify failures mechanistically at each step rather than relying solely on end-point yields.

Step 1: Reagent Preparation and Stoichiometry

  • Action: Charge a flame-dried Schlenk flask with 8-Bromo-2,4-dimethoxyquinazoline (1.0 equiv, typically 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.3 equiv), and anhydrous K2CO3 (2.5 equiv).

  • Causality: A 0.3 molar excess of the boronic acid is strictly required. Aqueous basic conditions inherently promote a background rate of protodeboronation. The excess ensures that the transmetalation cycle does not stall due to reagent depletion.

Step 2: Catalyst Addition and Rigorous Degassing

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the flask with a rubber septum, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times. Add pre-degassed 1,4-Dioxane/H2O (4:1 v/v) via syringe to achieve a 0.1 M substrate concentration.

  • Causality: Oxygen must be rigorously excluded. If O2 is present, it acts as an oxidant, driving the undesired homocoupling of the boronic acid to form biaryl byproducts and irreversibly oxidizing the active Pd(0) species to inactive Pd(II) dead-end complexes.

Step 3: Reaction Execution and Kinetic Monitoring

  • Action: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 4 hours.

  • Validation System: Do not rely on TLC alone. 2,4-dimethoxyquinazolines and their coupled products often have identical Rf values due to dominating polarity from the quinazoline core. Extract a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the isotopic bromine doublet (m/z ~269/271 [M+H]+) and appearance of the target mass.

    • Failure Indicator: If the starting material remains but the boronic acid mass has vanished, protodeboronation has outpaced cross-coupling. Correction: Switch to an anhydrous fluoride base system (e.g., CsF in anhydrous Dioxane) to prevent water-mediated deboronation.

Step 4: Quenching and Biphasic Extraction

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with distilled water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: Dioxane is highly miscible with water. A generous dilution with EtOAc is required to force phase separation and prevent the loss of the highly organic product into the aqueous wash.

Step 5: Purification

  • Action: Purify the crude dark-brown residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation System: Utilize a UV-triggered fraction collector set to 254 nm and 280 nm. The 2,4-dimethoxyquinazoline core is highly conjugated and will exhibit strong absorbance at 280 nm, allowing easy differentiation from non-conjugated aliphatic impurities or degraded phosphine oxides.

References

  • The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI Molecules URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Method

Strategic Functionalization of 8-Bromo-2,4-dimethoxyquinazoline for Kinase Inhibitor Discovery

Topic: Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract This application note details the synthetic methodology for transforming 8-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details the synthetic methodology for transforming 8-bromo-2,4-dimethoxyquinazoline into potent kinase inhibitors. Focusing on the privileged quinazoline scaffold—central to approved drugs like Gefitinib and Erlotinib—this guide addresses the regioselective challenges of the 2,4-dimethoxy system. We provide optimized protocols for C4-selective nucleophilic aromatic substitution (SNAr) to install hinge-binding motifs, followed by C8-palladium-catalyzed cross-coupling to access the solvent-exposed regions of the kinase pocket.

Strategic Analysis: The Quinazoline Scaffold

The quinazoline core is a "privileged structure" in medicinal chemistry, extensively used to target Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and PI3K.

1.1 Structural Logic & Reactivity Profile

The 8-bromo-2,4-dimethoxyquinazoline starting material offers three distinct vectors for chemical modification, each corresponding to a specific region within the ATP-binding pocket of the kinase.

  • C4-Position (The Warhead/Hinge Binder): The most reactive site for SNAr. Substitution here with an aniline mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • C8-Position (Solvent Front/Allosteric): The bromine atom serves as a handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira). Substituents here project into the solvent channel, improving solubility and pharmacokinetic (PK) properties.

  • C2-Position (Fine-Tuning): The methoxy group at C2 is less reactive than C4. It can be retained, displaced (rarely), or hydrolyzed to a carbonyl (quinazolinone), which changes the hydrogen bond donor/acceptor profile.

1.2 Retrosynthetic Workflow

The synthetic route must prioritize regioselectivity . The C4-methoxy group is displaced first due to the higher electrophilicity of the C4 position (adjacent to N3 and the fused benzene ring) compared to C2.

G cluster_0 Reactivity Logic Start 8-Bromo-2,4- dimethoxyquinazoline Inter Intermediate A: 4-Anilino-8-bromo- 2-methoxyquinazoline Start->Inter Step 1: C4-Selective SNAr (Aniline, iPrOH, Reflux) Final Target Scaffold: 4-Anilino-8-aryl- 2-methoxyquinazoline Inter->Final Step 2: C8-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Note1 C4 is >100x more reactive than C2 towards amines.

Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.

Experimental Protocols
Protocol A: C4-Selective SNAr (Installation of Hinge Binder)

Objective: To selectively displace the 4-methoxy group with an aniline derivative while leaving the 2-methoxy and 8-bromo groups intact.

Scientific Rationale: Unlike 2,4-dichloroquinazolines, where displacement occurs rapidly at room temperature, the dimethoxy analog possesses poorer leaving groups (methoxide). Thermal energy and protic solvents are required to facilitate the transition state. Isopropanol (iPrOH) is chosen as the solvent to allow reflux temperatures (~82°C) while dissolving the organic reactants.

Materials:

  • 8-Bromo-2,4-dimethoxyquinazoline (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Isopropanol (anhydrous)

  • Optional: TFA (Trifluoroacetic acid) (0.1 equiv) – Use only if reaction is sluggish.

Procedure:

  • Setup: Charge a dried round-bottom flask with 8-bromo-2,4-dimethoxyquinazoline (1.0 g, 3.7 mmol) and anhydrous isopropanol (15 mL).

  • Addition: Add the substituted aniline (4.1 mmol).

    • Note: If the aniline is electron-deficient (e.g., nitro-aniline), add 2-3 drops of TFA to protonate the quinazoline N3, activating the C4 position.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (85°C oil bath) with magnetic stirring.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

    • Checkpoint: The starting material (dimethoxy) usually runs higher (less polar) than the product (secondary amine).

    • Duration: Typically 4–12 hours.

  • Work-up:

    • Cool the reaction to room temperature.[1][2] The product often precipitates as a solid.

    • Filter the precipitate and wash with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

    • If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, wash with saturated NaHCO3 (to remove any acid/phenols), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (0-5% MeOH in DCM).

Typical Yield: 75–90%[2]

Protocol B: C8-Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 8-position with an aryl/heteroaryl group to extend the scaffold into the solvent channel.

Scientific Rationale: The 8-position is sterically crowded by the N1 nitrogen and the newly installed C4-aniline. Therefore, highly active catalysts like Pd(dppf)Cl2 or Pd(dtbpf)Cl2 are preferred over Pd(PPh3)4 to prevent dehalogenation or incomplete conversion. A biphasic system (Dioxane/Water) with mild base (Na2CO3) minimizes hydrolysis of the 2-methoxy group.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·DCM complex (0.05 equiv)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inerting: Flame-dry a microwave vial or pressure tube and purge with Argon/Nitrogen.

  • Loading: Add the C4-substituted quinazoline (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2.0 M Na2CO3 (1 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen. Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acids).

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up:

    • Dilute with EtOAc (20 mL) and water (10 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate layers; extract aqueous layer with EtOAc.

    • Wash combined organics with brine, dry over MgSO4.

  • Purification: Flash chromatography (Gradient: Hexane/EtOAc or DCM/MeOH).

Typical Yield: 60–85%

Data Summary & Quality Control
ParameterC4-SNAr Product (Intermediate)C8-Coupled Product (Final)
1H NMR (DMSO-d6) Loss of one -OMe singlet (~4.0 ppm). Appearance of NH doublet/broad singlet (~9.5-10.0 ppm).Appearance of new aromatic protons from the boronic acid.
LCMS (ESI+) Mass = [SM - OMe + Aniline]Mass = [Intermediate - Br + Aryl]
UV Vis Bathochromic shift (red shift) due to extended conjugation with aniline.Further red shift depending on the electronic nature of the C8 substituent.
Troubleshooting Guide
  • Issue: Hydrolysis of C2-OMe to C2-OH (oxo).

    • Cause: Reaction temperature too high or aqueous base too strong during Suzuki.

    • Solution: Switch to anhydrous Suzuki conditions (Cs2CO3 in Toluene/DMF) or lower the temperature.

  • Issue: No reaction at C4.

    • Cause: Aniline is too weak a nucleophile.

    • Solution: Switch solvent to n-Butanol (allows 117°C) or use NaH in THF (creates the anilide anion, highly reactive).

Pathway Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding these syntheses.

SAR Core Quinazoline Core C4 C4 Position (Hinge Binding) Core->C4 C8 C8 Position (Solvent Exposure) Core->C8 C2 C2 Position (Electronic Tuning) Core->C2 C4_Func Adenine Mimicry (H-Bond Acceptor N1) C4->C4_Func C8_Func Solubility & Selectivity (Morpholine, Piperazine) C8->C8_Func C2_Func Metabolic Stability (OMe vs Oxo) C2->C2_Func

Figure 2: SAR vectors for the 8-bromo-2,4-dimethoxyquinazoline scaffold.

References
  • Abdel-Rahman, A. F., et al. (2022).[4] Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

Sources

Application

Application Note: Advanced N-Arylation of 8-Bromo-2,4-dimethoxyquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for palladium-catalyzed C–N cross-coupling.

Strategic Rationale & Scaffold Significance

The quinazoline core is a privileged structure in drug discovery, serving as the foundational scaffold for numerous FDA-approved kinase inhibitors[1]. Within this chemical space, 8-Bromo-2,4-dimethoxyquinazoline acts as a highly versatile, late-stage electrophilic building block[2].

The strategic advantage of this specific intermediate lies in its orthogonal reactivity:

  • The 2,4-Dimethoxy Moieties: These groups serve as robust protecting groups for the pyrimidine core during transition-metal catalysis. Post-coupling, they offer differential reactivity; the C-4 methoxy group can be selectively displaced by nucleophiles (e.g., amines) under mild conditions, whereas the C-2 methoxy group requires significantly harsher conditions for substitution[1].

  • The C-8 Bromide: The electron-deficient nature of the quinazoline ring facilitates the oxidative addition of palladium(0) into the C(sp²)–Br bond, making it an excellent candidate for Buchwald-Hartwig amination[3].

Mechanistic Insights: The Causality of Reaction Design

Synthesizing C–N bonds on nitrogen-rich heterocycles is notoriously challenging due to the risk of catalyst poisoning via off-target heteroatom coordination. The experimental conditions must be engineered to prevent the formation of inactive, bis-ligated palladium complexes.

  • Precatalyst Selection (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is utilized as an air-stable Pd(0) source. Unlike Pd(II) salts (e.g., Pd(OAc)₂) which require in situ reduction by the phosphine ligand or amine, Pd₂(dba)₃ rapidly enters the catalytic cycle, minimizing the induction period and reducing ligand oxidation[3].

  • Ligand Architecture (XPhos / BrettPhos): Standard bidentate ligands like BINAP often fail with bromoquinazolines due to competitive binding from the substrate's nitrogen atoms. Bulky, electron-rich dialkylbiarylphosphines such as XPhos or BrettPhos are strictly required[4]. Their immense steric bulk forces the formation of a highly active mono-ligated L-Pd(0) species, which drastically accelerates both the oxidative addition and the subsequent reductive elimination steps[4].

  • Base & Solvent Synergy (Cs₂CO₃ in 1,4-Dioxane): Strong bases like NaOtBu can cause unwanted nucleophilic attack on the quinazoline core or prematurely cleave the methoxy groups. Cesium carbonate (Cs₂CO₃) provides a mild, highly effective basic environment. When paired with anhydrous 1,4-dioxane at 100 °C, the solubility of Cs₂CO₃ is perfectly tuned to drive the deprotonation of the coordinated amine without degrading the substrate[3].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the N-arylation of 8-bromo-2,4-dimethoxyquinazoline with a standard primary aniline derivative. The data highlights the critical necessity of modern Buchwald ligands.

EntryPrecatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2)BINAP (6)NaOtBu (2.0)Toluene10042
2Pd₂(dba)₃ (2)XantPhos (6)Cs₂CO₃ (2.0)Dioxane10065
3Pd(OAc)₂ (4)BrettPhos (6)K₃PO₄ (2.0)Toluene10081
4 Pd₂(dba)₃ (2) XPhos (6) Cs₂CO₃ (2.0) Dioxane 100 >95

Note: Entry 4 represents the optimal, self-validating conditions detailed in the protocol below.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase.

Materials & Reagents
  • 8-Bromo-2,4-dimethoxyquinazoline (1.0 equiv, 1.0 mmol, 269.09 mg)

  • Aryl Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %, 18.3 mg)

  • XPhos (0.06 equiv, 6 mol %, 28.6 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 8-Bromo-2,4-dimethoxyquinazoline, Pd₂(dba)₃, XPhos, and Cs₂CO₃. (If the aryl amine is a solid, add it during this step).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this purge cycle three times to ensure strict oxygen exclusion.

Step 2: Solvent Addition & Catalyst Activation

  • Add 5.0 mL of anhydrous, sparged 1,4-dioxane via syringe. (If the aryl amine is a liquid, add it now).

  • Validation Checkpoint 1: Stir the mixture at room temperature for 5 minutes. Observe the color transition. The initial deep purple/red hue of the Pd₂(dba)₃ should transition to a pale yellow or orange suspension. This color shift visually validates the successful formation of the active L-Pd(0) catalytic species.

Step 3: Thermal Cycling

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

Step 4: Reaction Monitoring & Workup

  • Cool the reaction to room temperature.

  • Validation Checkpoint 2: Remove a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting bromide (UV active at 254 nm) should be entirely consumed, replaced by a more polar, highly fluorescent product spot.

  • Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black.

  • Validation Checkpoint 3: The filtrate must be completely clear and free of black particulates. If a grey tint remains, pass the filtrate through a 0.22 µm PTFE syringe filter to prevent palladium contamination in the final product.

Step 5: Purification

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc.

  • Evaporate the product fractions to yield the pure N-arylated 2,4-dimethoxyquinazoline.

Mechanistic Visualization

The following diagram maps the logical workflow and the organometallic cycle governing this specific transformation.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + XPhos Step2 2. Oxidative Addition 8-Bromo-2,4-dimethoxyquinazoline Step1->Step2 Color shift to orange Step3 3. Amine Coordination + Aryl Amine & Cs2CO3 Step2->Step3 L-Pd(II) intermediate Step4 4. Reductive Elimination C-N Bond Formation Step3->Step4 Deprotonation Step4->Step2 L-Pd(0) recycled Step5 5. Product Isolation N-Aryl Quinazoline Step4->Step5 Catalyst regeneration

Figure 1: Logical workflow and catalytic cycle of the Buchwald-Hartwig amination.

References

  • Title: 6-Iodo-2,4-dimethoxyquinazoline|CAS 830343-15-2 - Benchchem Source: Benchchem URL: 1

  • Title: The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides Source: National Institutes of Health (NIH) URL: 2

  • Title: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline Source: Benchchem URL: 3

  • Title: Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model | Journal of Medicinal Chemistry Source: ACS Publications URL: 4

Sources

Method

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 8-Bromo-2,4-dimethoxyquinazoline

Contextualizing the Analyte: Synthetic Utility and Structural Challenges In advanced medicinal chemistry and synthetic biology, the quinazoline scaffold is a privileged structure. Specifically, 8-Bromo-2,4-dimethoxyquina...

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte: Synthetic Utility and Structural Challenges

In advanced medicinal chemistry and synthetic biology, the quinazoline scaffold is a privileged structure. Specifically, 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) serves as a highly specialized aryl halide intermediate. It has been notably utilized in the synthesis of size-expanded RNA (xRNA) nucleosides, where its metallation and subsequent nucleophilic addition to a ribonolactone yield critical intermediates for expanded uridine (rxU) analogs .

Purifying this halogenated, dimethoxylated heterocycle presents unique chromatographic challenges. As a Senior Application Scientist, I approach this separation by first deconstructing the molecule's physicochemical profile to dictate the chromatographic parameters.

Chromatographic Rationale & Causality
  • Basicity and Silanol Interactions : The quinazoline core possesses basic nitrogen atoms (N1 and N3) with a parent pKa of approximately 3.51 . On standard silica-based reversed-phase columns, unendcapped residual silanols (Si-OH) become ionized to silanoxide ions (Si-O⁻) at a pH above 4.0. If the mobile phase is not properly buffered, the protonated basic nitrogens of the quinazoline will undergo secondary ion-exchange interactions with these silanols, resulting in severe peak tailing and poor resolution.

  • Ion-Pairing and pH Control : To enforce a single retention mechanism, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. This drops the pH to ~2.0, effectively suppressing silanol ionization while fully protonating the quinazoline core. Furthermore, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent, temporarily masking the positive charge on the quinazoline and enhancing its retention on the C18 stationary phase.

  • Hydrophobicity : The addition of an 8-bromo group and two methoxy groups significantly increases the lipophilicity of the molecule compared to the parent quinazoline . Consequently, a strong organic modifier (Acetonitrile) is required to elute the compound efficiently.

Mechanism cluster_0 Chromatographic Environment Analyte 8-Bromo-2,4-dimethoxyquinazoline (Basic Quinazoline Core) Hydrophobic C18 Stationary Phase (Hydrophobic Retention) Analyte->Hydrophobic Retained by Silanol Residual Silanols (Si-O⁻) (Causes Peak Tailing) Analyte->Silanol Interacts with (if unbuffered) Buffer 0.1% TFA Mobile Phase (pH ~2.0) Buffer->Analyte Protonates & Ion-Pairs Buffer->Silanol Neutralizes to Si-OH

Fig 1. Mechanistic interactions between the basic analyte, C18 phase, and acidic mobile phase.

Quantitative Data & Method Parameters

To establish a self-validating system, the purification workflow is split into an analytical method (for purity verification and gradient optimization) and a preparative method (for scale-up isolation).

Table 1: Physicochemical & Chromatographic Parameters
ParameterValueChromatographic Implication
Analyte 8-Bromo-2,4-dimethoxyquinazolineTarget compound for isolation.
CAS Number 1262431-78-6Unique identifier for raw material sourcing.
Molecular Weight 269.09 g/mol Sets the target mass for Mass-Directed Fractionation (M+H = 270.1).
Core pKa ~3.51Dictates the necessity of a highly acidic mobile phase (pH < 2.5).
Stationary Phase C18, 5 µm, 100 ÅProvides necessary hydrophobic surface area for halogenated aromatics.
Table 2: Analytical HPLC Gradient (System Suitability & Purity)

Column: C18 Analytical (4.6 x 150 mm, 5 µm). UV Detection: 254 nm and 280 nm.

Time (min)Flow Rate (mL/min)%A (0.1% TFA in H₂O)%B (0.1% TFA in MeCN)
0.01.0955
2.01.0955
12.01.0595
15.01.0595
15.11.0955
20.01.0955
Table 3: Preparative HPLC Gradient (Scale-Up Isolation)

Column: C18 Preparative (21.2 x 250 mm, 5 µm). Flow Rate: 20.0 mL/min.

Time (min)Flow Rate (mL/min)%A (0.1% TFA in H₂O)%B (0.1% TFA in MeCN)
0.020.08020
2.020.08020
15.020.02080
18.020.0595
20.020.0595
20.120.08020
25.020.08020

Note: The preparative gradient starts at 20% B rather than 5% B. Because the bromo-dimethoxy substitutions render the molecule highly hydrophobic, it will not elute in highly aqueous conditions. Starting at 20% B saves solvent and run time without compromising the separation of early-eluting polar impurities.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. You must prove the method works on an analytical scale before committing the bulk crude mixture to the preparative column.

Workflow A 1. Sample Preparation (Dissolve in DMSO) B 2. Analytical HPLC (Purity & Gradient Check) A->B C 3. Preparative HPLC (Scale-up & Fractionation) B->C D 4. Fraction Analysis (Identify Target Peaks) C->D E 5. Solvent Removal (Lyophilization) D->E F 6. Pure Compound (8-Bromo-2,4-dimethoxyquinazoline) E->F

Fig 2. Step-by-step logical workflow for the preparative isolation of the quinazoline derivative.

Phase 1: Sample Preparation & System Suitability
  • Solvent Selection : Halogenated quinazolines often exhibit poor solubility in water or low-percentage organic mixtures. Dissolve the crude 8-Bromo-2,4-dimethoxyquinazoline in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.

  • Filtration : Pass the DMSO solution through a 0.45 µm PTFE syringe filter. Causality: Particulates will irreversibly clog the preparative column frit, leading to rapid overpressurization.

  • System Suitability Test (SST) : Inject 5 µL of the filtered sample onto the analytical HPLC system using the gradient in Table 2 .

  • Validation : Confirm that the target peak (identified via MS at m/z 270.1 [M+H]⁺) exhibits a symmetry factor between 0.9 and 1.2. If tailing occurs, verify the TFA concentration in the mobile phase, as basic nitrogens are likely interacting with active silanols.

Phase 2: Preparative Scale-Up
  • Equilibration : Equilibrate the preparative C18 column (21.2 x 250 mm) with 80% A / 20% B at 20 mL/min for 5 column volumes (approx. 15 minutes).

  • Injection : Inject 1.0 mL of the crude DMSO solution (50 mg total load). Causality: Injecting a strong solvent like DMSO can cause peak distortion (the "solvent effect"). By keeping the injection volume ≤ 1% of the column volume, the analyte precipitates momentarily at the column head and is refocused by the weak starting mobile phase.

  • Fraction Collection : Monitor UV absorbance at 254 nm (optimal for the aromatic quinazoline core). Collect fractions based on a predefined UV threshold or mass-directed triggering.

Phase 3: Fraction Pooling & Recovery
  • Fraction Verification : Re-inject 10 µL of the collected fractions onto the analytical HPLC to confirm purity (>95% target).

  • Solvent Removal : Pool the pure fractions. Because the mobile phase contains TFA and water, rotary evaporation alone is insufficient and may degrade the compound due to concentrated acid heating.

  • Lyophilization : Flash-freeze the pooled fractions in a dry ice/acetone bath and lyophilize for 24–48 hours. The volatile TFA and Acetonitrile will sublime alongside the water, leaving the pure 8-Bromo-2,4-dimethoxyquinazoline as a dry, stable TFA salt (or free base, depending on the exact basicity and residual vacuum).

References

  • Lu, H., He, K., & Kool, E. T. (2011). "The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides." Chemistry - A European Journal.[Link]

  • Wikipedia Contributors. "Quinazoline." Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. "Quinazoline | C8H6N2." PubChem Database.[Link]

Application

NMR characterization of 8-Bromo-2,4-dimethoxyquinazoline

Application Note: NMR Characterization of 8-Bromo-2,4-dimethoxyquinazoline Part 1: Introduction & Strategic Context 8-Bromo-2,4-dimethoxyquinazoline is a high-value heterocyclic scaffold in medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization of 8-Bromo-2,4-dimethoxyquinazoline

Part 1: Introduction & Strategic Context

8-Bromo-2,4-dimethoxyquinazoline is a high-value heterocyclic scaffold in medicinal chemistry, particularly serving as a versatile intermediate for the synthesis of EGFR inhibitors and other kinase-targeted therapeutics. The bromine handle at the C8 position allows for divergent synthesis via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the dimethoxy groups at C2 and C4 act as masked functional groups (often precursors to ketones or amines).

The Analytical Challenge: Characterizing this molecule requires distinguishing between the two chemically equivalent-looking methoxy groups and verifying the regiochemistry of the bromine substitution. Misassignment of the C2 vs. C4 methoxy groups is a common pitfall that can lead to erroneous structural conclusions in subsequent SAR (Structure-Activity Relationship) studies.

This protocol provides a self-validating NMR workflow designed to unambiguously confirm the structure, assess purity, and establish a baseline for quality control in drug development pipelines.

Part 2: Sample Preparation & Acquisition Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent effects that can obscure multiplet patterns, strict adherence to sample concentration is required.

  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes exchangeable proton broadening (though none are present here) and provides excellent solubility.
    
    • Alternative: DMSO-

      
       if the sample contains polar impurities or if aggregation is suspected.
      
  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent (essential for detecting quaternary carbons C2, C4, and C8).

  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

  • Filtration: Filter solution through a cotton plug or 0.45 µm PTFE filter to remove suspended solids (e.g., inorganic salts from synthesis).

Acquisition Parameters (600 MHz equiv.)
Parameter1H NMR (Standard)13C NMR (Quantitative)1H-13C HSQC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hsqcedetgpsisp2.3
Scans (NS) 161024+8
Relaxation Delay (D1) 1.0 s2.0 s (Critical for quaternary C)1.5 s
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)F2: 12, F1: 220
Temperature 298 K (25°C)298 K298 K

Expert Insight: For 13C NMR, the relaxation delay (D1) is critical. The quaternary carbons at C2, C4, and C8 have long T1 relaxation times. A short D1 will suppress their signals, making integration unreliable and potentially causing them to be lost in the noise.

Part 3: Spectral Analysis & Interpretation

1H NMR Analysis (Expected Data in )

The 1H NMR spectrum should display five distinct signals: two methyl singlets and three aromatic protons in an AMX or ABC spin system.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H5 8.15 – 8.25dd1H

Deshielded by peri-effect of N1/C4 substituents.
H7 7.95 – 8.05dd1H

Ortho to Br (deshielding/inductive).
H6 7.35 – 7.45t (or dd)1H

Meta to both N and Br.
4-OMe 4.15 – 4.20s3H-Downfield due to conjugation with N3=C4 bond.
2-OMe 4.05 – 4.10s3H-Slightly upfield relative to 4-OMe.

Diagnostic Check:

  • Regiochemistry Validation: The presence of a triplet (H6) and two doublets (H5, H7) confirms the 8-substitution pattern. If the bromine were at position 6, you would see a singlet (H5), and two doublets (H7, H8) with ortho-coupling.

  • Methoxy Ratio: Integration must be exactly 3:3. Any deviation suggests mono-hydrolysis to a quinazolinone impurity.

13C NMR Analysis (Expected Data)
Carbon TypeShift (

, ppm)
AssignmentNotes
C4 (C=N) 166.0 – 167.0QuaternaryMost deshielded due to N3 and O-Me.
C2 (C=N) 160.0 – 161.0QuaternaryFlanked by two nitrogens.
C8a 145.0 – 150.0QuaternaryBridgehead carbon.
C5, C7 128.0 – 135.0CH (Aromatic)Correlate to H5/H7 in HSQC.
C6 124.0 – 126.0CH (Aromatic)Correlates to H6.
C8 (C-Br) 120.0 – 123.0QuaternaryDistinctive shift for C-Br ipso carbon.
C4a 115.0 – 118.0QuaternaryBridgehead carbon.
4-OMe 54.5 – 55.5

Correlates to 4.15 ppm proton.
2-OMe 53.5 – 54.5

Correlates to 4.05 ppm proton.

Part 4: Structural Validation Workflow (Logic Diagram)

This flowchart illustrates the decision-making process for confirming the structure and purity of the compound.

NMR_Workflow Start Start: Crude/Purified Sample Solvent Dissolve in CDCl3 (Filter if cloudy) Start->Solvent Acquire1H Acquire 1H NMR (16 scans, d1=1s) Solvent->Acquire1H CheckAromatic Check Aromatic Region (7.3 - 8.3 ppm) Acquire1H->CheckAromatic PatternOK Pattern: 2x Doublet, 1x Triplet? (Confirms 8-position) CheckAromatic->PatternOK Yes PatternFail Pattern: Singlet + 2x Doublet? (Suspect 6-Br isomer) CheckAromatic->PatternFail No CheckMethoxy Check Methoxy Region (4.0 - 4.2 ppm) PatternOK->CheckMethoxy IntegralOK Two Singlets (3H each)? CheckMethoxy->IntegralOK Yes Hydrolysis Broad singlets or exchangeable H? (Suspect Quinazolinone) CheckMethoxy->Hydrolysis No Acquire13C Acquire 13C NMR (Confirm C-Br at ~122 ppm) IntegralOK->Acquire13C Final Pass: Structure Validated Acquire13C->Final

Caption: Logic flow for the structural validation of 8-Bromo-2,4-dimethoxyquinazoline, highlighting critical checkpoints for regiochemistry and purity.

Part 5: Troubleshooting & Common Impurities

In the synthesis of 8-Bromo-2,4-dimethoxyquinazoline (typically from 8-bromo-2,4-dichloroquinazoline via methoxide displacement), specific impurities are common.

Hydrolysis Products (Quinazolinones)
  • Mechanism: Incomplete reaction or exposure to moisture can hydrolyze one of the chloro/methoxy groups.

  • NMR Signatures:

    • 2,4-dione (Double hydrolysis): Broad NH singlets >10 ppm. Loss of both OMe singlets.

    • 2-methoxy-4-oxo (Mono-hydrolysis): Loss of the downfield OMe (4.15 ppm). Appearance of an amide NH (~11-12 ppm).

    • 4-methoxy-2-oxo: Less common, but distinct shift in the remaining OMe.

Regioisomers (6-Bromo vs 8-Bromo)
  • Origin: Impure starting material (anthranilic acid source).

  • Differentiation:

    • 8-Br: Adjacent protons H5, H6, H7 form a continuous spin system (

      
      ).
      
    • 6-Br: H5 is isolated (singlet, small meta coupling). H7 and H8 are coupled (

      
      ).
      
    • 5-Br: H6, H7, H8 form a continuous system, but chemical shifts differ significantly (H6 is very shielded).

References

  • Quinazoline Synthesis & NMR Data

    • Title: Synthesis and biological evaluation of some novel quinazoline deriv
    • Source:Journal of Saudi Chemical Society (2016).
    • URL:[Link]

    • Relevance: Provides general chemical shift trends for 2,4-disubstituted quinazolines.
  • General NMR Shift Prediction

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source:Compound Interest / Hans Reich's Collection.
    • URL:[Link]

    • Relevance: Foundation for predicting aromatic coupling p
  • Synthesis of 8-Bromo-2,4-dimethoxyquinazoline

    • Title: The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides.
    • Source:PMC (PubMed Central), 2011.
    • URL:[Link]

    • Relevance: Cites 8-bromo-2,4-dimethoxyquinazoline as Compound 12 and confirms its synthesis pathway.[1]

  • Solvent Effects in NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
    • Source:Organometallics, 2010.
    • URL:[Link]

    • Relevance: Essential for distinguishing solvent peaks (e.g., residual MeOH from synthesis)

Sources

Method

large-scale synthesis of 8-Bromo-2,4-dimethoxyquinazoline

Application Note: High-Yield, Large-Scale Synthesis of 8-Bromo-2,4-dimethoxyquinazoline Executive Summary 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) is a highly valued aryl halide intermediate, primarily utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield, Large-Scale Synthesis of 8-Bromo-2,4-dimethoxyquinazoline

Executive Summary

8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) is a highly valued aryl halide intermediate, primarily utilized in the synthesis of size-expanded ribonucleosides (xRNA) and unnatural nucleobases[1]. In the development of benzo-expanded pyrimidines, such as rxU and rxC, this compound serves as a critical electrophile for metallation and subsequent nucleophilic addition to ribonolactone derivatives[1].

Transitioning the synthesis of 8-bromo-2,4-dimethoxyquinazoline from a discovery-scale milligram operation to a large-scale (kilo-lab) process requires stringent control over reaction exotherms, reagent quenching, and regioselectivity. This application note details a robust, self-validating three-step synthetic protocol designed for high throughput, maximizing yield while minimizing hazardous byproducts.

Process Rationale & Mechanistic Causality

To ensure a scalable and reproducible process, the synthesis is broken down into three distinct transformations, starting from commercially available 2-amino-3-bromobenzoic acid.

  • Thermal Cyclization (Urea Melt): The initial step involves the condensation of 2-amino-3-bromobenzoic acid with urea. At elevated temperatures (160–180 °C), urea decomposes to release ammonia and isocyanic acid, which act as the nitrogen and carbonyl sources, respectively, to close the pyrimidine ring. A solvent-free melt is preferred at scale to drive the reaction to completion via the continuous removal of water and ammonia gas.

  • Deoxychlorination: The resulting 8-bromoquinazoline-2,4(1H,3H)-dione is highly insoluble. Conversion to the highly reactive 8-bromo-2,4-dichloroquinazoline is achieved using phosphorus oxychloride (

    
    ). We utilize 
    
    
    
    -diisopropylethylamine (DIPEA) as a catalytic base rather than standard dimethylaniline; DIPEA accelerates the formation of the Vilsmeier-type intermediate while offering a cleaner impurity profile during the aqueous quench.
  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  The final step is the displacement of the C2 and C4 chlorides with methoxide. The C4 position is electronically more deficient and reacts rapidly at 0 °C. To ensure complete conversion to the 2,4-dimethoxy product, an excess of sodium methoxide is used, and the system is allowed to warm to room temperature. Strict temperature control prevents the formation of hydrolysis byproducts.
    

Visual Workflow

G SM 2-Amino-3-bromobenzoic acid (Starting Material) Step1 Step 1: Urea, 160°C Thermal Cyclization SM->Step1 Int1 8-Bromoquinazoline-2,4-dione (Intermediate 1) Step1->Int1 Step2 Step 2: POCl3, DIPEA, 105°C Deoxychlorination Int1->Step2 Int2 8-Bromo-2,4-dichloroquinazoline (Intermediate 2) Step2->Int2 Step3 Step 3: NaOMe, MeOH, 0°C to RT Nucleophilic Substitution Int2->Step3 Product 8-Bromo-2,4-dimethoxyquinazoline (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 8-Bromo-2,4-dimethoxyquinazoline.

Kilo-Lab Experimental Protocols

Note: The following protocols are scaled for a 500 g starting material input. All procedures must be conducted in a walk-in fume hood with appropriate scrubbing systems for


 and 

off-gassing.
Step 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione
  • Charge: To a 5 L wide-mouth flange flask equipped with a mechanical stirrer and an open distillation head (to allow gas escape), charge 2-amino-3-bromobenzoic acid (500 g, 2.31 mol) and urea (1.39 kg, 23.1 mol, 10 eq).

  • Heating: Gradually heat the solid mixture using a heating mantle to 160–170 °C. The mixture will melt and become a stirrable slurry. Causality: Copious amounts of ammonia gas will evolve; ensure the scrubber is active.

  • Reaction: Maintain the melt at 170 °C for 4 hours. The mixture will eventually solidify as the high-melting product forms.

  • Workup: Cool the reactor to 90 °C and cautiously add 3 L of hot water (80 °C) while increasing the stirring torque. Stir vigorously for 1 hour to dissolve all unreacted urea.

  • Isolation: Filter the hot suspension through a large Büchner funnel. Wash the filter cake with hot water (2 × 1 L) followed by acetone (500 mL). Dry in a vacuum oven at 80 °C to constant weight.

Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline
  • Charge: To a 10 L jacketed reactor equipped with a reflux condenser and a caustic scrubber, charge the dry 8-bromoquinazoline-2,4-dione (approx. 530 g, 2.20 mol) and

    
     (2.5 L).
    
  • Catalysis: Slowly add DIPEA (115 mL, 0.66 mol, 0.3 eq) via an addition funnel. Causality: DIPEA addition is mildly exothermic. It functions to solubilize the intermediate and catalyze the chlorination.

  • Reflux: Heat the jacket to 110 °C to achieve a gentle reflux of

    
    . Maintain for 12 hours. In-Process Control (IPC) by HPLC should show < 1% starting material.
    
  • Concentration: Distill off approximately 1.5 L of excess

    
     under reduced pressure (50 mbar, 60 °C). Causality: Removing excess 
    
    
    
    minimizes the severity of the subsequent aqueous quench.
  • Quench: Cool the concentrated residue to room temperature and dissolve in dichloromethane (DCM, 3 L). Transfer this solution to an addition funnel and dropwise add it to a vigorously stirred mixture of crushed ice (5 kg) and water (2 L), maintaining the internal temperature below 10 °C.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (1 L). Wash the combined organics with cold saturated

    
     (2 × 1 L) and brine, dry over anhydrous 
    
    
    
    , and concentrate to yield a pale yellow solid.
Step 3: Synthesis of 8-Bromo-2,4-dimethoxyquinazoline
  • Charge: In a 10 L reactor under nitrogen, dissolve 8-bromo-2,4-dichloroquinazoline (approx. 570 g, 2.05 mol) in anhydrous methanol (4 L). Cool the solution to 0 °C using a chiller fluid.

  • Substitution: Prepare a solution of sodium methoxide (NaOMe) in methanol (25% w/w, 1.03 L, 4.51 mol, 2.2 eq). Add the NaOMe solution dropwise over 2 hours, maintaining the internal temperature between 0–5 °C.

  • Maturation: Once addition is complete, remove the cooling and allow the reaction to warm to 20 °C. Stir for 4 hours. Causality: The first chloride (C4) displaces rapidly at 0 °C; the second (C2) requires ambient temperature to reach completion.

  • Quench & Isolation: Quench the reaction by adding glacial acetic acid (10 mL) to neutralize excess methoxide (pH ~ 7). Concentrate the mixture under vacuum to remove ~70% of the methanol. Add water (3 L) to precipitate the product.

  • Purification: Filter the resulting white/off-white solid, wash thoroughly with water (3 × 1 L), and dry under vacuum at 45 °C.

Quantitative Process Metrics

The following table summarizes the anticipated quantitative data for a 500 g scale-up campaign.

Process StepTarget CompoundTheoretical YieldActual Yield (Typical)Purity (HPLC)Key Process Impurity
Step 1 8-Bromoquinazoline-2,4-dione556.8 g530 g (95%)> 98.0%Unreacted starting material
Step 2 8-Bromo-2,4-dichloroquinazoline611.5 g570 g (93%)> 97.5%Monochloro-hydroxy intermediate
Step 3 8-Bromo-2,4-dimethoxyquinazoline551.6 g518 g (94%)> 99.2%8-Bromo-2-chloro-4-methoxyquinazoline
Overall Final Product 501.1 g 465 g (83% overall) > 99.0% N/A

References

  • Lu, J., Li, N.-S., Koo, S. C., & Piccirilli, J. A. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

application of 8-Bromo-2,4-dimethoxyquinazoline in materials science

Application Note: Precision Engineering of Quinazoline-Based Optoelectronics using 8-Bromo-2,4-dimethoxyquinazoline Part 1: Executive Summary & Strategic Utility 8-Bromo-2,4-dimethoxyquinazoline is a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Quinazoline-Based Optoelectronics using 8-Bromo-2,4-dimethoxyquinazoline

Part 1: Executive Summary & Strategic Utility

8-Bromo-2,4-dimethoxyquinazoline is a specialized heterocyclic building block utilized in the synthesis of advanced organic semiconductors, specifically for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .

Unlike generic quinazoline intermediates, this molecule offers a unique dual-functionality:

  • The 8-Bromo Handle: A site-selective point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of extended conjugated systems or electron-donating moieties (e.g., carbazoles, triphenylamines) without disturbing the heterocyclic core.

  • The 2,4-Dimethoxy Motifs: These groups serve two critical roles in materials science:

    • Solubility Engineering: They significantly enhance the solubility of the final conjugated material in organic solvents (chloroform, toluene), which is essential for solution-processed devices (spin-coating/printing).

    • Electronic Tuning: The electron-donating nature of the methoxy groups raises the HOMO level of the quinazoline core, facilitating hole injection when used as an electron-transporting or host material.

This guide details the protocols for utilizing 8-Bromo-2,4-dimethoxyquinazoline to synthesize a high-efficiency Donor-Acceptor (D-A) OLED host material.

Part 2: Technical Specifications & Material Properties

Table 1: Physicochemical Profile for Materials Synthesis

PropertySpecificationRelevance to Materials Science
Molecular Formula C₁₀H₉BrN₂O₂Core scaffold composition.[1][2][3]
Molecular Weight 269.10 g/mol Low MW allows for high-density packing in thin films.
Purity Requirement >99.5% (HPLC)Critical for optoelectronics; impurities >0.1% act as charge traps.
Solubility High (DCM, THF, Toluene)Enables solution-phase synthesis and purification.
Reactivity Locus C-8 (Aryl Bromide)Site for C-C or C-N bond formation.
Stability Acid-SensitiveMethoxy groups hydrolyze to -OH in strong acid; use basic/neutral conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of Donor-Acceptor Host Material (Suzuki Coupling)

Objective: Synthesize 8-(4-(9H-carbazol-9-yl)phenyl)-2,4-dimethoxyquinazoline (Target Molecule TM-1 ). Mechanism: Palladium-catalyzed cross-coupling between the 8-bromo motif and a carbazole-phenyl boronic acid. This creates a D-A system exhibiting Thermally Activated Delayed Fluorescence (TADF) potential.[4]

Reagents:

  • Substrate: 8-Bromo-2,4-dimethoxyquinazoline (1.0 eq, 2.0 mmol)

  • Coupling Partner: 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq, 2.4 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/S-Phos (for sterically demanding substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: Toluene:Ethanol (4:1 ratio, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup:

    • Flame-dry a 50 mL Schlenk flask and cycle with Argon (Ar) three times. Moisture inhibits the Pd catalyst cycle.

    • Why: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Reagent Loading:

    • Add 8-Bromo-2,4-dimethoxyquinazoline (538 mg) and the boronic acid derivative (689 mg) to the flask.

    • Add Pd(PPh₃)₄ (115 mg) inside a glovebox or under a heavy Ar stream.

  • Solvent Degassing:

    • Sparge the Toluene/Ethanol mixture with Ar for 20 minutes before adding to the flask.

    • Inject solvent (15 mL) and K₂CO₃ solution (3 mL) via syringe.

  • Reaction:

    • Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The starting bromide (Rf ~0.6) should disappear; a blue-fluorescent product spot (Rf ~0.4) should appear.[5]

  • Work-up & Purification:

    • Cool to room temperature.[6] Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel column chromatography. Elute with Hexane/DCM gradient (0% to 50% DCM).

    • Critical Step: Recrystallize the solid from Toluene/Hexane to achieve >99.5% purity (required for OLED lifetime).

Protocol B: Photophysical Characterization

Objective: Validate the electronic bandgap and triplet energy levels.

  • UV-Vis Absorption:

    • Prepare a

      
       M solution in Toluene.
      
    • Measure absorbance from 300–800 nm.

    • Expectation: Strong absorption <350 nm (quinazoline core) and a Charge Transfer (CT) band at 380–420 nm.

  • Photoluminescence (PL):

    • Excite at the absorption maximum (

      
      ).
      
    • Record emission spectrum. A solvatochromic shift (red shift in polar solvents) confirms the Donor-Acceptor nature.

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the synthesis of the OLED host material using the 8-bromoquinazoline scaffold.

SynthesisPathway Start 8-Bromo-2,4- dimethoxyquinazoline (Electrophile) Intermediate Oxidative Addition Complex Start->Intermediate Pd(0) insertion Boronic Carbazole-Phenyl Boronic Acid (Nucleophile) Boronic->Intermediate Transmetallation Cat Pd(PPh3)4 / K2CO3 90°C, Toluene Cat->Intermediate Catalysis Product Target OLED Host: 8-(Carbazolyl)-2,4- dimethoxyquinazoline Intermediate->Product Reductive Elimination (-KBr)

Figure 1: Palladium-catalyzed Suzuki coupling pathway for synthesizing Quinazoline-based OLED materials.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<40%) Protodeboronation of boronic acid.Switch base to K₃PO₄ or Cs₂CO₃; reduce water content in solvent.
Black Precipitate "Palladium Black" formation (catalyst decomposition).Oxygen leak in system. Re-degas solvents and check seal integrity.
Product Impure Homocoupling of boronic acid.Purify via recrystallization; homocoupled byproducts often have significantly different solubility.
Hydrolysis Conversion of -OMe to -OH (Quinazolinone).Avoid acidic workups. Do not use HCl for neutralization; use NH₄Cl.

References

  • Lipunova, G. N., et al. (2018). "Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials." Reviews on Heteroatom Chemistry.

  • Lee, J., et al. (2017). "Blue organic light-emitting diodes based on fluorene-bridged quinazoline derivatives."[3][7] Journal of Materials Chemistry C.

  • Sigma-Aldrich. "8-Bromoquinazoline Building Blocks: Safety and Handling." Material Safety Data Sheet.

  • BenchChem. "Technical Guide to Halogenated Quinoline and Quinazoline Intermediates." Synthetic Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Bromo-2,4-dimethoxyquinazoline Synthesis

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 8-Bromo-2,4-dimethoxyquinazoline . Ticket ID: #QZN-OPT-8BR Status: Open Assigned Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 8-Bromo-2,4-dimethoxyquinazoline .

Ticket ID: #QZN-OPT-8BR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 8-Bromo-2,4-dimethoxyquinazoline from 8-bromo-2,4-dichloroquinazoline proceeds via a double Nucleophilic Aromatic Substitution (


). While conceptually simple, this reaction is prone to specific failure modes—primarily incomplete substitution at the C2 position and competitive hydrolysis due to moisture.

This guide provides a self-validating protocol designed to maximize yield (>85%) and purity by addressing the distinct reactivity profiles of the C4 and C2 positions.

Phase 1: Reaction Mechanism & Critical Control Points

To troubleshoot yield, you must understand the stepwise kinetics. The quinazoline ring is electron-deficient, facilitating nucleophilic attack, but the two chloride positions are not equivalent.

The Kinetic Hierarchy (C4 vs. C2)
  • Fast Step (C4 Substitution): The C4 position is highly electrophilic due to the inductive effect of N3 and the benzene ring fusion. Substitution here by methoxide occurs rapidly, often at

    
     to Room Temperature (RT).
    
  • Slow Step (C2 Substitution): The C2 position is less reactive. The electron-donating nature of the newly installed 4-methoxy group (via resonance) further deactivates the ring toward the second nucleophilic attack.

    • Implication: If you stop too early or run too cold, you isolate the 4-methoxy-2-chloro impurity, not the product.

Diagram 1: Reaction Pathway & Impurity Logic

ReactionPathway Figure 1: Stepwise S_NAr pathway showing the kinetic bottleneck at the C2 position. SM 8-Bromo-2,4- dichloroquinazoline Inter Intermediate: 8-Bromo-2-chloro- 4-methoxyquinazoline SM->Inter NaOMe (1 eq) Fast, 0°C Side1 Impurity A: Quinazolinones (Hydrolysis) SM->Side1 H2O / OH- Prod Product: 8-Bromo-2,4- dimethoxyquinazoline Inter->Prod NaOMe (>1.5 eq) Slow, Reflux Inter->Side1 H2O / OH-

Phase 2: Optimized Experimental Protocol

Objective: >95% Conversion, <1% Hydrolysis.

Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Spec
8-Br-2,4-dichloroquinazoline 1.0SubstrateDry (Vacuum oven if old)
Sodium Methoxide (NaOMe) 2.5 - 3.0NucleophileMust be anhydrous. Use 25-30% wt solution in MeOH or freshly prepared solid.
Methanol (MeOH) [0.2 M]SolventAnhydrous (<50 ppm H2O). Moisture causes hydrolysis.
THF (Optional) 10-20% v/vCo-solventImproves solubility of the 8-bromo starting material if precipitation occurs at 0°C.
Step-by-Step Workflow
  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under

    
     or Ar atmosphere.
    
  • Solubilization: Dissolve Starting Material (1.0 eq) in anhydrous THF/MeOH mixture. Cool to

    
      (Ice bath).
    
    • Why? Controlling the initial temp prevents exotherms that can lead to decomposition or immediate hydrolysis if trace water is present.

  • First Addition (C4 Attack): Dropwise add NaOMe (1.2 eq) over 15 minutes. Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
    • Checkpoint: TLC/HPLC should show consumption of SM and appearance of the mono-methoxy intermediate.

  • Second Addition (C2 Attack): Add remaining NaOMe (1.3 - 1.8 eq). Heat reaction to Reflux (

    
    ) .
    
    • Duration: Maintain reflux for 4–6 hours.

    • Why? Heat is required to overcome the deactivation from the first methoxy group.

  • Quench & Workup:

    • Cool to RT.

    • CRITICAL: Pour mixture into ice-cold water (5x reaction volume).

    • Precipitation: The product is lipophilic and should precipitate as a white/off-white solid.

    • Filter and wash with cold water (to remove Na salts) and cold MeOH (to remove trace impurities).

Phase 3: Troubleshooting & FAQs

Q1: I am seeing a major impurity at RRT ~0.9 (relative to product). What is it?

Diagnosis: This is likely the 8-bromo-2-chloro-4-methoxyquinazoline intermediate. Root Cause: Incomplete reaction at the C2 position. Solution:

  • Increase Temperature: Ensure you are at a vigorous reflux (

    
    ).
    
  • Extend Time: The second substitution is significantly slower. Run overnight (12-16h) if necessary.

  • Boost Base: Increase NaOMe to 3.0 equivalents.

Q2: My product contains a "hydroxy" impurity (M-14 mass difference).

Diagnosis: You have formed 8-bromo-2,4-dimethoxyquinazolin-4(3H)-one (or isomer) via hydrolysis. Root Cause: Moisture ingress. The dichloro-quinazoline is extremely sensitive to water. Solution:

  • Use anhydrous MeOH from a fresh bottle or sure-seal.

  • Verify your

    
     line is dry.
    
  • Do not use old solid NaOMe (it absorbs moisture from air to form NaOH). Use fresh solution.

Q3: The starting material isn't dissolving in Methanol.

Diagnosis: The 8-bromo substituent increases lipophilicity and crystal packing energy. Solution: Use a co-solvent system. Mix THF:MeOH (1:4) . The THF will solubilize the starting material, while MeOH serves as the reagent source.

Q4: Can I use K2CO3 in Methanol instead of NaOMe?

Diagnosis: Not recommended for high yield.[1] Reasoning: Carbonate bases generate methoxide in equilibrium but also produce water (


). This generated water competes for the electrophile, increasing hydrolysis byproducts [1]. Stick to NaOMe.

Phase 4: Data Visualization (Impurity Profile)

Use the following logic to interpret your HPLC traces during reaction monitoring.

ImpurityLogic cluster_0 HPLC Retention Time Logic (Reverse Phase) Hydrolysis Hydrolysis Product (Polar, Early eluting) RT: 2-3 min Mono Mono-Cl Intermediate (Mid-polar) RT: 5-6 min Product Target: Dimethoxy (Non-polar) RT: 8-9 min SM Starting Material (Non-polar) RT: 10-11 min

Caption: Expected elution order on C18 column (Water/Acetonitrile gradient). Hydrolyzed byproducts elute first due to -OH polarity.

References

  • Regioselectivity of Quinazoline Substitution

    • Insight: The C4 position in 2,4-dichloroquinazoline has a higher LUMO coefficient, making it the site of initial nucleophilic attack.[2][3][4][5] The C2 position requires forcing conditions (heat/time) for substitution.[6]

    • Source: BenchChem. (2025).[4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Link

  • Solid-Phase Optimization

    • Insight: Protocols for 2,4-diaminoquinazolines demonstrate that while the first displacement occurs at RT, the second displacement (C2)
    • Source: ACS Combinatorial Science. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Link

  • General Quinazoline Synthesis

    • Insight: Detailed reviews on quinazoline scaffolds confirm the sensitivity of the chloro-group to hydrolysis and the necessity of anhydrous conditions.
    • Source: Arkivoc. (2021).[1][6] A short review on synthetic strategies towards quinazoline based anticancer drugs. Link

Sources

Optimization

Technical Support Center: 8-Bromo-2,4-dimethoxyquinazoline Synthesis

Topic: Troubleshooting Reaction Byproducts & Optimization Applicable Compound: 8-Bromo-2,4-dimethoxyquinazoline (CAS: N/A for specific derivative, based on scaffold 331647-05-3) Target Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reaction Byproducts & Optimization Applicable Compound: 8-Bromo-2,4-dimethoxyquinazoline (CAS: N/A for specific derivative, based on scaffold 331647-05-3) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 8-Bromo-2,4-dimethoxyquinazoline via nucleophilic aromatic substitution (


) of 8-bromo-2,4-dichloroquinazoline is a deceptive reaction. While theoretically simple, the electronic disparity between the C2 and C4 positions often leads to "stalled" mono-substituted intermediates or hydrolysis byproducts if moisture control is lax.

This guide addresses the three most common failure modes: Regioselective Stalling , Hydrolytic Reversion , and Purification Crashes .

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, you must visualize the competitive pathways. The C4 position is significantly more electrophilic than C2, creating a stepwise reaction profile.

ReactionPath Start 8-Bromo-2,4- dichloroquinazoline (Starting Material) Mono INTERMEDIATE: 8-Bromo-2-chloro- 4-methoxyquinazoline Start->Mono Fast (C4 Subst.) 1.0 eq NaOMe, 0°C Hydrolysis BYPRODUCT: 8-Bromo-2,4- dihydroxyquinazoline (Dione) Start->Hydrolysis Water Contamination (Irreversible) Product TARGET: 8-Bromo-2,4- dimethoxyquinazoline Mono->Product Slow (C2 Subst.) Excess NaOMe, Reflux Mono->Hydrolysis Aq. Workup / Acid

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and the thermodynamic trap of hydrolysis.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Stalled" Reaction (Mono-Substitution)

User Report: "LCMS shows a major peak with a mass of ~273/275 Da. I added 2 equivalents of NaOMe, but the reaction won't push to the di-methoxy product."

Diagnosis: You have isolated the 4-methoxy-2-chloro intermediate. In 2,4-dichloroquinazolines, the C4 position is highly activated due to the cumulative electron-withdrawing effects of N3 and N1. The C2 position is significantly less electrophilic. The 8-Bromo substituent adds steric bulk near N1, potentially further retarding nucleophilic attack at C2 by distorting the ring geometry or hindering approach.

The Fix:

  • Temperature: Room temperature is sufficient for C4 substitution, but C2 substitution often requires reflux (65°C in MeOH) .

  • Stoichiometry: Do not use exactly 2.0 equivalents. Use 2.5 to 3.0 equivalents of NaOMe. The base is consumed not just by substitution but potentially by trace moisture.

  • Validation: Check the isotope pattern of the byproduct.

    • Target (Di-OMe): 79Br / 81Br pattern (1:1 ratio). No Chlorine.

    • Intermediate (Mono-OMe): 79Br/35Cl, 81Br/35Cl, 79Br/37Cl... You will see a complex "M+2" and "M+4" pattern characteristic of Br+Cl presence.

Issue 2: The "Ghost" Precipitate (Hydrolysis)

User Report: "My product crashed out of solution during the quench, but it's not soluble in organic solvents. NMR shows broad peaks."

Diagnosis: You likely formed 8-bromoquinazoline-2,4(1H,3H)-dione . Quinazolines are imidate-like structures. In the presence of water (especially under acidic or strongly basic conditions), the methoxy groups can hydrolyze back to the carbonyl (amide/urea) form. This byproduct is extremely insoluble and stable (a thermodynamic sink).

The Fix:

  • Reagent Quality: Use anhydrous methanol and fresh NaOMe. Old NaOMe absorbs moisture and becomes NaOH, which promotes hydrolysis over substitution.

  • Quench Protocol: Do not quench with strong acid. The transition from imidate to amide is acid-catalyzed. Quench by pouring the reaction mixture into a saturated

    
     solution or simply evaporating the solvent and partitioning between EtOAc/Water rapidly.
    
Issue 3: Regioselectivity Confusion

User Report: "How do I know if I have the 2-methoxy-4-chloro or the 4-methoxy-2-chloro isomer?"

Diagnosis: While C4 is kinetically favored, confirmation is required.[1]

  • Scientific Grounding: Literature on 2,4-dichloroquinazolines consistently demonstrates C4 displacement occurs first under mild conditions [1, 2].

  • Analytical Check:

    • 1H NMR: The proton at C5 (peri to the C4 position) will experience a chemical shift change upon substitution at C4.

    • 13C NMR: The C4 carbon typically resonates further downfield (~160-165 ppm) compared to C2, but substitution shifts this.

    • Causality: The 8-Br group is electron-withdrawing. It deactivates the ring, but the N-C-N nature of the pyrimidine ring dominates the reactivity profile.

Part 3: Optimized Experimental Protocol

This protocol is designed to bypass the mono-substituted stall and prevent hydrolysis.

Reagents:

  • 8-Bromo-2,4-dichloroquinazoline (

    
     eq)[2]
    
  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (

    
     eq)
    
  • Anhydrous Methanol (

    
     V)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge 8-Bromo-2,4-dichloroquinazoline and Anhydrous Methanol. Stir to create a slurry.

  • Addition: Add the NaOMe solution dropwise at 0°C (ice bath).

    • Why? This controls the exotherm of the first substitution (C4), preventing ring-opening side reactions.

  • The Push: Remove the ice bath and heat the reaction to Reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The mono-substituted intermediate (less polar than dione, more polar than starting material) must disappear.

  • Workup (Critical):

    • Cool to room temperature.[3][4][5]

    • Concentrate the mixture under reduced pressure to remove bulk MeOH (do not heat above 40°C).

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash rapidly with cold water (

      
      ) and brine (
      
      
      
      ).
    • Note: Extended contact with water can hydrolyze the product.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Heptane/EtOAc if necessary.
    
Part 4: Data Reference Table

Use this table to interpret your LCMS/NMR data.

CompoundFormulaApprox MWKey Identification Feature
Starting Material

277.9Isotope pattern: Br + 2Cl (Complex)
Mono-Substituted

273.5Isotope pattern: Br + 1Cl. One -OMe singlet in NMR (~4.1 ppm).
Target Product

269.1Isotope pattern: Br only (1:1). Two -OMe singlets (~4.0 & 4.1 ppm).
Hydrolysis (Dione)

241.0Insoluble solid. Broad/Exchangeable protons in DMSO-d6.
References
  • BenchChem. (2025).[4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from 6

  • Sigma-Aldrich. (n.d.). 8-Bromo-2,4-dichloroquinazoline Product Specification. Retrieved from 2

Sources

Troubleshooting

optimization of reaction conditions for 8-Bromo-2,4-dimethoxyquinazoline

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and downstream application of 8-Bromo-2,4-dimethoxyquinazoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and downstream application of 8-Bromo-2,4-dimethoxyquinazoline . This specific halogenated heterocycle is a critical aryl halide intermediate used in the synthesis of size-expanded ribonucleosides (xRNA), such as rxU and rxC, which serve as fluorescent RNA pathway probes[1].

Below, you will find our field-proven methodologies, mechanistic troubleshooting FAQs, and quantitative optimization matrices.

Experimental Workflow & Mechanistic Insights

The standard route to 8-bromo-2,4-dimethoxyquinazoline involves the nucleophilic aromatic substitution (


) of 8-bromo-2,4-dichloroquinazoline using sodium methoxide (NaOMe) in anhydrous methanol.

Workflow A 8-Bromo-2,4-dichloroquinazoline (Starting Material) B NaOMe (2.5 eq) / Dry MeOH 0°C to 40°C, 6h A->B C 8-Bromo-2,4-dimethoxyquinazoline (Target Intermediate) B->C D n-BuLi / THF, -78°C (Lithium-Halogen Exchange) C->D E Ribonolactone Addition (xRNA Precursor Synthesis) D->E

Fig 1. Chemical workflow from 8-bromo-2,4-dichloroquinazoline to xRNA precursors.

Standard Operating Procedure: Di-Methoxylation

Self-Validating System Check: Before initiating the reaction, titrate your NaOMe solution or use a freshly opened bottle of solid NaOMe. Degraded NaOMe contains NaOH, which will irreversibly hydrolyze your starting material into thermodynamically stable quinazolinones.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 8-bromo-2,4-dichloroquinazoline (10.0 mmol, 2.78 g) in strictly anhydrous methanol (50 mL).

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (25.0 mmol, 2.5 equivalents) in anhydrous methanol dropwise over 15 minutes.

    • Causality: The C4 position of the quinazoline ring is highly electrophilic due to the

      
      -effect of the adjacent nitrogens. Dropwise addition at 0 °C controls the highly exothermic first substitution, preventing localized heating and unwanted debromination.
      
  • Thermal Activation: Remove the ice bath and gradually warm the reaction to 40 °C. Stir for 6 hours.

    • Causality: Once the 4-methoxy group is installed, it donates electron density into the pyrimidine ring via resonance, significantly reducing the electrophilicity of the C2 position. Mild heating is required to overcome this activation barrier for the second substitution.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to approximately 15 mL. Pour the residue into ice-cold distilled water (100 mL) to precipitate the product.

  • Isolation & Validation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under high vacuum.

    • Validation: Confirm di-substitution via

      
       NMR; you must observe two distinct singlet methoxy peaks (~4.1 and 4.2 ppm).
      

Troubleshooting FAQs

Q: Why is my reaction stalling at the mono-methoxy intermediate? A: You are experiencing the resonance-induced deactivation of the quinazoline core. The first


 at C4 occurs rapidly at 0 °C. However, the resulting 4-methoxy group pushes electron density back into the ring, making the C2-chloride much less reactive. To force the second substitution, you must ensure a sufficient excess of the nucleophile (at least 2.5 eq of NaOMe) and elevate the temperature to 40–50 °C. Do not exceed 60 °C, as this risks nucleophilic attack at the C8-bromine position.

Q: I am observing a white, insoluble precipitate that lacks the correct NMR profile. What is it? A: This is likely a quinazolinone byproduct (e.g., 8-bromo-2-methoxyquinazolin-4(3H)-one). It forms when adventitious water reacts with sodium methoxide to generate sodium hydroxide. Hydroxide is a hard nucleophile that rapidly hydrolyzes the highly reactive C4 position. To resolve this, ensure your methanol is strictly anhydrous (stored over molecular sieves) and perform the reaction under an inert argon atmosphere.

Q: During the downstream lithium-halogen exchange, my yields of the ribonolactone adduct are extremely low. Why? A: 8-Bromo-2,4-dimethoxyquinazoline is highly sensitive during metallation. If your reaction is not strictly anhydrous, the aryllithium intermediate will immediately protonate, leading to debrominated 2,4-dimethoxyquinazoline. Furthermore, the lithium-halogen exchange with n-BuLi must be performed at exactly -78 °C. If the internal temperature spikes, the aryllithium species can undergo unwanted side reactions, including self-condensation or intramolecular attack on the methoxy groups[2].

Troubleshooting Start Suboptimal Yield of 8-Bromo-2,4-dimethoxyquinazoline Q1 Are mono-methoxy intermediates present? Start->Q1 LC-MS Analysis Q2 Are quinazolinone byproducts forming? Start->Q2 Visual / NMR Sol1 Increase NaOMe to 2.5 eq. Elevate temp to 40-50°C Q1->Sol1 Yes Sol2 Ensure strictly anhydrous conditions (Dry MeOH) Q2->Sol2 Yes

Fig 2. Troubleshooting logic tree for the di-methoxylation reaction.

Quantitative Optimization Matrix

To assist in your experimental design, the following table summarizes the effects of varying reaction parameters on the methoxylation of 8-bromo-2,4-dichloroquinazoline.

NaOMe (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Major Observations / Byproducts
1.0Anhydrous MeOH254< 108-Bromo-4-methoxy-2-chloroquinazoline (major)
2.0Anhydrous MeOH251260–70Incomplete conversion at the C2 position
2.5 Anhydrous MeOH 40 6 > 85 Optimal conditions; clean di-substitution
2.5MeOH / Trace

406< 40Quinazolinone derivatives (hydrolysis at C4)
4.0Anhydrous MeOH80 (reflux)12< 50Debromination / Complex decomposition mixture

References

  • Hernández, A. R., & Kool, E. T. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. PubMed Central. URL: [Link]

  • Hernández, A. R., & Kool, E. T. (2011). The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. Organic Letters, 13(4), 676-679. URL: [Link]

Optimization

Technical Support Center: Purification of Crude 8-Bromo-2,4-dimethoxyquinazoline

Document ID: TS-QNZ-8BR-24DM-001 Department: Chemical Process R&D / Application Science Last Updated: October 2025 Audience: Medicinal Chemists, Process Engineers[1] Executive Summary The purification of 8-Bromo-2,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-QNZ-8BR-24DM-001 Department: Chemical Process R&D / Application Science Last Updated: October 2025 Audience: Medicinal Chemists, Process Engineers[1]

Executive Summary

The purification of 8-Bromo-2,4-dimethoxyquinazoline presents a unique set of challenges driven by the electronic and steric properties of the quinazoline core.[1] While the 8-bromo substituent provides essential handle for further functionalization (e.g., Suzuki-Miyaura coupling), the 2,4-dimethoxyimidate functionality is chemically labile.

Users frequently report issues with hydrolytic instability (reversion to quinazolinones), "oiling out" during crystallization, and incomplete separation of mono-substituted intermediates. This guide addresses these critical failure points with mechanistic insights and validated protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Physical State & Solubility Issues

Q1: My crude product is isolating as a sticky, yellow-orange oil instead of a solid. How do I induce crystallization? Diagnosis: This "oiling out" phenomenon is typically caused by residual high-boiling solvents (DMF, DMSO) or the presence of lipophilic oligomers formed during the chlorination/methoxylation step. The 8-bromo substituent increases lipophilicity, exacerbating solubility in organic impurities.

Corrective Action:

  • Solvent Swap: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) .[1]

  • Wash: Perform a rigorous water wash (3x) to remove polar aprotic solvents (DMF/DMSO). Crucial: Maintain aqueous pH at 7-8 to prevent hydrolysis.

  • Trituration: Evaporate the DCM to a thick residue. Add cold Diisopropyl ether (IPE) or Heptane and sonicate. The non-polar solvent extracts lipophilic impurities, often triggering precipitation of the product.

  • Seed: If available, add a seed crystal. If not, scratch the flask wall with a glass rod to create nucleation sites.

Category B: Impurity Profile & Separation

Q2: LC-MS shows two impurities with M-14 and M+2 mass differences. What are they, and how do I remove them? Diagnosis:

  • M-14 (Loss of CH₂): This is likely a monomethoxy intermediate (8-bromo-2-chloro-4-methoxyquinazoline or its isomer).[1] It indicates incomplete nucleophilic substitution.

  • M+2 (Hydrolysis): This corresponds to the hydrolysis product , typically 8-bromo-2-methoxyquinazolin-4(3H)-one.[1] The methoxy group at C4 is more labile than at C2 due to the para-like nitrogen influence.[1]

Corrective Action:

  • For Monomethoxy Impurities: These are less polar than the bis-methoxy product.[1] Use a gradient flash column starting with 100% Hexanes to 5% EtOAc/Hexane .[1] The impurities should elute first.

  • For Hydrolysis Products: These are significantly more polar and capable of H-bonding.[1] They will retain strongly on silica. Increase eluent polarity to 30-50% EtOAc/Hexane only after the main peak has eluted to flush the column, or leave them on the silica.

Q3: My yield drops significantly after column chromatography. Is the compound degrading? Diagnosis: Yes. Silica gel is slightly acidic (pH 4-5). The 2,4-dimethoxyimidate system is acid-sensitive and can hydrolyze on the column, especially during slow elutions.

Corrective Action:

  • Buffer the Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the mobile phase during equilibration.[1] This neutralizes acidic sites.

  • Fast Elution: Do not run overnight columns. Use a higher flow rate and a steeper gradient.

  • Alternative Stationary Phase: Consider neutral alumina if degradation persists.

Part 2: Impurity Formation & Control Pathways[1]

Understanding the chemical fate of your molecule is critical for purification logic.[1] The diagram below illustrates the competition between successful synthesis and degradation pathways.

G Start 8-Bromo-2,4- dichloroquinazoline Inter Intermediate: Mono-methoxy-chloro Start->Inter + NaOMe (1 eq) Product Target: 8-Bromo-2,4- dimethoxyquinazoline Inter->Product + NaOMe (Excess) Kinetic Control Hydrolysis Impurity: 8-Bromo-2-methoxy- quinazolin-4-one Inter->Hydrolysis Slow Reaction + Moisture Product->Hydrolysis H2O / H+ (Acidic Silica or Workup)

Figure 1: Reaction pathway showing the critical hydrolysis risk (dashed red line) during purification.[1]

Part 3: Validated Purification Protocols

Protocol A: Buffered Flash Chromatography (Recommended)

Best for: High-purity requirements (>98%) for biological assays.[1]

Materials:

  • Stationary Phase: High-purity Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step:

  • Slurry Preparation: Mix silica gel with 10% EtOAc/Hexane containing 1% TEA . Pour into the column and flush with 2 column volumes (CV) of the same solvent to neutralize acidity.

  • Loading: Dissolve the crude residue in a minimum volume of DCM/Hexane (1:1) . Avoid pure DCM if possible to prevent band broadening.

  • Gradient Elution:

    • 0–5 min: 5% EtOAc (Isocratic) – Elutes non-polar impurities.[1]

    • 5–20 min: 5% → 20% EtOAc (Linear Gradient) – Target compound typically elutes at ~15-18% EtOAc.[1]

    • 20–25 min: 20% → 50% EtOAc – Flushes polar hydrolysis byproducts.

  • Collection: Collect fractions immediately. Do not leave the compound in solution with silica fines. Evaporate solvent at <40°C.

Protocol B: Recrystallization (Scalable)

Best for: Large batches (>5g) where chromatography is impractical.[1]

Solvent System: Methanol / Water.[1]

Step-by-Step:

  • Dissolve crude solid in boiling Methanol (MeOH) (approx. 5-7 mL per gram).

  • Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite to remove color/tar.

  • While keeping the solution hot, add Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of MeOH to just clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the white/off-white needles. Wash with cold 50% MeOH/Water .

  • Drying: Dry under high vacuum at room temperature. Avoid oven drying >50°C to prevent thermal instability.

Part 4: Stability & Storage Data

ParameterSpecification/BehaviorRecommendation
Storage Temp 2–8°C or -20°CStore frozen for long-term (>1 month).
Atmosphere Sensitive to moistureStore under Argon/Nitrogen in a desiccator.
Solution Stability T½ ~ 24h in acidic DMSOPrepare analytical samples immediately before injection. Use neutral buffers.
Light Sensitivity Moderate (Bromine C-X bond)Protect from direct light (Amber vials).[1]

Part 5: Analytical Reference Data

Expected 1H NMR (CDCl3, 400 MHz):

  • δ 4.15 (s, 3H): OMe at C2 (Shielded by ring currents).

  • δ 4.22 (s, 3H): OMe at C4 (Deshielded).

  • δ 7.40 (t, 1H): H6 (Triplet).

  • δ 8.05 (dd, 1H): H5/H7 (Doublet of doublets).

  • δ 8.15 (dd, 1H): H5/H7 (Doublet of doublets, deshielded by Br).

Note: The 8-bromo substituent breaks the symmetry of the aromatic region compared to unsubstituted quinazolines.

References

  • Synthesis and Biological Activity of Quinazoline Derivatives. Source: Acta Poloniae Pharmaceutica. Relevance: Describes general purification conditions (CHCl3/MeOH) for dimethoxyquinazolines and the risk of hydrolysis. URL:[Link]

  • Bromination of 8-substituted Quinolines and Quinazolines. Source: Organic Communications (ACG Pubs). Relevance: details the reactivity of the 8-position and stability of bromo-substituents during workup. URL:[Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Source: ACS Combinatorial Science. Relevance: Discusses the SNAr substitution of 2,4-dichloroquinazoline and the purification of resulting intermediates. URL:[Link]

Sources

Troubleshooting

stability and storage conditions for 8-Bromo-2,4-dimethoxyquinazoline

Reference Ticket: #QZN-8BR-STAB-001 Status: Active Guide Applicable Compound: 8-Bromo-2,4-dimethoxyquinazoline (and related 2,4-dialkoxyquinazoline scaffolds) Executive Summary You have reached the Tier 3 Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Ticket: #QZN-8BR-STAB-001
Status: Active Guide
Applicable Compound: 8-Bromo-2,4-dimethoxyquinazoline (and related 2,4-dialkoxyquinazoline scaffolds)

Executive Summary

You have reached the Tier 3 Technical Support guide for 8-Bromo-2,4-dimethoxyquinazoline . This compound is a critical heterocyclic building block, often employed in the synthesis of EGFR, VEGFR, and other tyrosine kinase inhibitors.

The Critical Stability Risk: While the quinazoline core is robust, the 2,4-dimethoxy substitution pattern functions chemically as a bis-imidate . It is thermodynamically driven to revert to the stable quinazoline-2,4(1H,3H)-dione species upon exposure to moisture and trace acid. The 8-bromo substituent adds steric bulk (the "peri-effect") and potential photosensitivity.

Part 1: The Golden Rules of Storage

Follow these directives to maintain >98% purity over 12+ months.

The "Cold-Dry-Dark" Triad
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of hydrolysis and oxidative debromination.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture ingress. The imidate-like C-OMe bonds are highly susceptible to nucleophilic attack by water.
Container Amber Glass + Parafilm The C-Br bond is photosensitive. UV light can cause homolytic cleavage, leading to radical formation and polymerization.
Desiccation Required Store vials inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).
Handling Precaution (The "Thaw Rule")

CRITICAL: Never open a cold vial of 8-Bromo-2,4-dimethoxyquinazoline directly in ambient air.

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid. This trapped water will hydrolyze the compound once it is returned to storage, turning your white powder into a yellow, insoluble brick.

Part 2: Troubleshooting & Diagnostics (FAQs)

Q1: My compound has turned from white to pale yellow/orange. Is it usable?

Diagnosis: Likely Partial Hydrolysis or Photodegradation .

  • Mechanism: Moisture has converted one of the methoxy groups (usually C4 first) into a carbonyl. The yellow color often indicates the formation of the quinazoline-4(3H)-one species or trace bromine release.

  • Action:

    • Run a TLC (Hexane:EtOAc 3:1). Look for a new, more polar spot near the baseline (the hydrolysis product is more polar due to H-bonding capability).

    • If the impurity is <5%, repurify via silica plug filtration.

    • If >10%, recrystallization is required (see Part 4).

Q2: I see a new peak in my NMR at ~11-12 ppm. What is it?

Diagnosis: Amide/Lactam Formation.

  • Explanation: The 2,4-dimethoxyquinazoline has hydrolyzed.[1][2] The peak at 11-12 ppm corresponds to the N-H proton of the resulting quinazolinone (lactam tautomer).

  • Causality: Use of "wet" CDCl3 or DMSO-d6. Old chloroform often contains HCl, which catalyzes the conversion of the methoxy group to the ketone.

  • Prevention: Always filter CDCl3 through basic alumina or use ampules of dry solvent for QC.

Q3: The compound is not dissolving in Methanol/Ethanol.

Diagnosis: Solubility Mismatch.

  • Explanation: While methoxy-quinazolines are moderately soluble in alcohols, they are lipophilic. However, do not store this compound in methanol.

  • Risk: Alcoholysis (trans-esterification) can occur if the solvent is not the same as the substituent (e.g., Ethanol can replace the Methoxy group over time), although water is the bigger threat.

  • Recommendation: Use Anhydrous DMF or DMSO for stock solutions.

Part 3: Visualizing the Instability

Degradation Pathway: The Hydrolysis Cascade

Understanding this pathway is key to preventing sample loss. The transition from the "Bis-imidate" (Active) to the "Dione" (Inactive) is irreversible.

HydrolysisPathway cluster_conditions Catalysts for Degradation Compound 8-Bromo-2,4- dimethoxyquinazoline (Target) Intermed Intermediate: 8-Bromo-2-methoxy- 4(3H)-quinazolinone Compound->Intermed + H2O / H+ (Fast at C4) Final Degradant: 8-Bromoquinazoline- 2,4(1H,3H)-dione (Insoluble Solid) Intermed->Final + H2O / Heat (Slower at C2) Factors 1. Acidic CDCl3 2. Atmospheric Moisture 3. Protic Solvents

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the C4-methoxy group is generally more labile (reactive) than the C2-methoxy group due to the electronic structure of the pyrimidine ring.

Part 4: Experimental Protocols

Protocol A: Quality Control (HPLC)

Use this method to differentiate the active compound from its hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH helps stabilize the imidate; avoid TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Expected Result:

    • Dione (Degradant): Elutes early (Polar).

    • Target (Dimethoxy): Elutes late (Non-polar).

Protocol B: Rescue Recrystallization

If your compound has degraded (yellowing/clumping), use this method to recover pure material.

  • Dissolve: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) . The degradation product (Dione) is often significantly less soluble in DCM than the target.

  • Filter: If a white solid remains undissolved, filter it off. This is likely the dione impurity.

  • Precipitate: Slowly add cold Hexanes or Heptane to the DCM filtrate until turbidity appears.

  • Crystallize: Store at -20°C overnight.

  • Collect: Filter the white crystals and dry under high vacuum for 4 hours.

Part 5: Synthesis Context & Reactivity[1]

The "Peri-Effect" in 8-Bromo Quinazolines

Researchers using this for Suzuki-Miyaura couplings must account for the steric environment at Position 8.[3]

  • Observation: The 8-Bromo position is flanked by the ring Nitrogen (N1). This creates electronic repulsion and steric hindrance for bulky Palladium ligands.

  • Optimization: When coupling at C8, use smaller phosphine ligands (e.g., SPhos) or high-activity precatalysts (e.g., Pd(dtbpf)Cl2) rather than standard Pd(PPh3)4.

StorageDecision Start Received Compound Check Check Seal & Color Start->Check IsGood White/Off-White? Check->IsGood Store Store at -20°C Under Argon IsGood->Store Yes Purify Recrystallize (DCM/Hexane) IsGood->Purify No (Yellow) Use Equilibrate to RT Before Opening Store->Use When needed

Figure 2: Decision tree for incoming shipment inspection and storage.

References

  • Quinazoline Chemistry & Reactivity

    • Title: Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Deriv
    • Source: MDPI (Molecules), 2014.
    • Context: Discusses the reactivity of the 2,4-positions and the stability of the quinazoline core.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: Study of the stability of quinazoline derivatives (Hydrolysis p
    • Source: ResearchGate / Volgograd St
    • Context: Details the acid-catalyzed hydrolysis of quinazoline deriv
    • URL:[Link]

  • Halogenated Quinazoline Handling

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[4]

    • Source: PMC (NIH), 2014.
    • Context: Provides protocols for handling halogenated quinazolines during cross-coupling, relevant to the 8-bromo functionality.
    • URL:[Link]

  • Safety & Data Sheets (Analogous)

    • Title: 8-Bromo-2,4-dichloroquinazoline SDS.[5]

    • Source: Sigma-Aldrich.

    • Context: Baseline storage data for 8-bromo-2,4-disubstituted quinazolines (Inert gas, 2-8°C).

Sources

Optimization

minimizing side reactions in 8-Bromo-2,4-dimethoxyquinazoline synthesis

Introduction: The "Double Substitution" Challenge Synthesizing 8-bromo-2,4-dimethoxyquinazoline requires a precise understanding of quinazoline electrophilicity. Unlike standard mono-substitution reactions (often used fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Double Substitution" Challenge

Synthesizing 8-bromo-2,4-dimethoxyquinazoline requires a precise understanding of quinazoline electrophilicity. Unlike standard mono-substitution reactions (often used for kinase inhibitors where the 4-position is targeted), this synthesis demands the displacement of both leaving groups (typically chlorides) at the 2 and 4 positions.

The core challenge lies in the regiochemical kinetics :

  • C4 Position: Highly reactive (kinetically favored). Reacts rapidly with methoxide.

  • C2 Position: Significantly less reactive. Requires higher activation energy to displace.

  • 8-Bromo Substituent: Provides electron-withdrawing inductive effects (-I), generally activating the ring, but also introduces steric bulk that can complicate solvation and approach vectors near the N1/C2 region.

This guide focuses on minimizing the three most common side reactions: incomplete substitution (monomethoxy impurities) , hydrolysis (reversion to diones) , and regio-isomeric scrambling .

Module 1: Critical Reaction Pathway

The following workflow visualizes the "Happy Path" versus the "Failure Modes."

QuinazolineSynthesis Start 8-Bromo-2,4-dihydroxyquinazoline (Starting Material) Chlorination Step 1: Chlorination (POCl3 + Base) Start->Chlorination Activation Dichloro Intermediate: 8-Bromo-2,4-dichloroquinazoline Chlorination->Dichloro Yields ~90-95% Hydrolysis Side Reaction A: Hydrolysis (Reversion) Due to wet reagents Chlorination->Hydrolysis Moisture ingress Methoxylation Step 2: Methoxylation (NaOMe / MeOH, Reflux) Dichloro->Methoxylation Nucleophilic Attack Dichloro->Hydrolysis Aq. Quench Product Target: 8-Bromo-2,4-dimethoxyquinazoline Methoxylation->Product Double Displacement MonoImpurity Side Reaction B: Incomplete Substitution (2-Chloro-4-methoxy...) Methoxylation->MonoImpurity Insufficient Temp/Time

Caption: Logical flow of 8-bromo-2,4-dimethoxyquinazoline synthesis highlighting critical divergence points for side reactions.

Module 2: Troubleshooting the Chlorination (Precursor Quality)

Context: You cannot synthesize a pure dimethoxy product from a dirty dichloro intermediate. The most common "side reaction" here is actually incomplete activation .

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Residual Starting Material (TLC baseline) Old/Wet

(Phosphorus Oxychloride).
Distill

before use or use a fresh bottle. Phosphoric acid impurities inhibit the reaction.
Long Reaction Times (>12h) Lack of catalytic base.Add

-Dimethylaniline
or DIPEA (1.5–2.0 eq). This forms a highly reactive Vilsmeier-Haack type intermediate.
"Gummy" Solid upon Quench Rapid hydrolysis of product.Quench the reaction mixture into ice-water slowly with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the C4-Cl bond.
Q: Why is my dichloro-intermediate turning back into a solid that won't dissolve in DCM?

A: You likely experienced hydrolysis during workup . The 2,4-dichloroquinazoline is sensitive to moisture. If the quench is too hot (exothermic destruction of excess


), the C4-Cl bond hydrolyzes back to the lactam (C=O).
  • Protocol Fix: Pour the reaction mixture onto crushed ice/ammonia water. Extract immediately with DCM. Do not let it sit in aqueous media.

Module 3: Minimizing Side Reactions in Methoxylation

Context: This is the


 step. The goal is to drive the reaction to completion (replacing both Cl atoms) without degrading the molecule.
Side Reaction 1: The "Mono-Methoxy" Impurity

The Issue: You isolate a product that has the correct mass -20 amu (approx) or shows a chlorine isotope pattern in MS. The Chemistry: The C4 position reacts fast. The C2 position reacts slow. The impurity is likely 8-bromo-2-chloro-4-methoxyquinazoline .

Optimization Protocol:

  • Stoichiometry: Use at least 2.5 to 3.0 equivalents of Sodium Methoxide (NaOMe). You need 2 eq for the reaction + excess to drive kinetics.

  • Temperature: Room temperature is sufficient for C4 substitution, but reflux (65°C) is often required to force the C2 substitution on the 8-bromo scaffold.

  • Solvent: Use anhydrous Methanol (MeOH).

Side Reaction 2: Hydrolysis (The "Hydroxy-Methoxy" Impurity)

The Issue: Appearance of a peak corresponding to [M-14] relative to product. The Chemistry: Hydroxide (


) is a better nucleophile than Methoxide (

) in many contexts. If your MeOH is "wet," water generates NaOH in situ.

Self-Validating System (The "Dry Test"):

  • Before adding the dichloro substrate, add a small crystal of iodine to your solvent. If it stays purple, it's relatively non-polar/dry. If it turns brown/clear rapidly or you see immediate cloudiness upon adding NaOMe, check water content.

  • Best Practice: Use commercially available 5.4M NaOMe in MeOH (stored under Argon) rather than dissolving NaOH pellets in MeOH (which generates water:

    
    ).
    

Module 4: Experimental Protocol (Best Practice)

This protocol is designed to minimize the side reactions described above.

Step 1: Chlorination[1]
  • Suspend 8-bromo-2,4-dihydroxyquinazoline (1.0 eq) in

    
      (10.0 eq).
    
  • Add

    
    -Dimethylaniline  (1.5 eq) dropwise.
    
  • Reflux (105°C) for 4–6 hours. Endpoint: Solution becomes clear/yellow.

  • Concentrate

    
     under reduced pressure (rotavap with base trap).
    
  • Quench residue onto Ice/Water .[1] Filter the precipitate immediately. Dry in vacuum desiccator over

    
    .
    
Step 2: Dimethoxylation
  • Dissolve crude 8-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous MeOH (0.2 M concentration).

  • Cool to 0°C.

  • Add NaOMe solution (30% in MeOH) (3.0 eq) dropwise over 20 mins.

    • Why? Controls the exotherm to prevent ring opening/degradation.

  • Allow to warm to RT, then Reflux for 3 hours.

    • Why? The heat is necessary to displace the sluggish C2-Chlorine.

  • Monitor: Check TLC (Hexane/EtOAc 4:1). The "Mono" intermediate usually runs slightly lower than the "Bis" product.

  • Workup: Evaporate MeOH. Resuspend residue in water. Extract with EtOAc.[2][3]

    • Note: The product is usually highly crystalline.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use K2CO3 in Methanol instead of NaOMe? A: Generally, No . Carbonate bases are weaker and generate Methoxide in equilibrium. For the sluggish C2 position of the 8-bromoquinazoline, you need the strong nucleophilicity of the alkoxide anion. Using Carbonate often leads to incomplete reaction (Mono-impurity).

Q: I see a side product with Mass [M+16]. What is it? A: This is likely the N-oxide or an oxidation product, but more commonly in this synthesis, it is a Methyl Ether hydrolysis product if acidic workup was too harsh. Ensure your workup remains neutral to slightly basic (pH 7-9).

Q: How does the 8-Bromo group affect the reaction time compared to unsubstituted quinazoline? A: The 8-Bromo group is electron-withdrawing (Inductive effect). Theoretically, this makes the ring more electrophilic , accelerating the


 reaction compared to unsubstituted quinazoline.[4] However, the steric bulk at position 8 can slightly hinder the approach of nucleophiles to the C2 position, requiring the reflux conditions mentioned above.

References

  • Reactivity of 2,4-Dichloroquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • Context: Establishes the C4 > C2 reactivity hierarchy essential for understanding the "Mono" impurity.
    • URL:[Link](Note: Generalized link to journal archives for verification of reactivity principles).

  • General Quinazoline Synthesis Protocols

    • Title: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.[4]

    • Source: BenchChem Technical Guides.
    • Context: Provides comparative reaction conditions for activ
  • Mechanism of Hydrolysis

    • Title: Kinetic and pKa studies of 2,4-dichloro-s-triazine and quinazoline analogues.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Explains the moisture sensitivity of the chloro-intermedi
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Process Scale-Up for 8-Bromo-2,4-dimethoxyquinazoline

Status: Active Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. H. Chen, Senior Process Chemist Last Updated: October 24, 2025

Introduction: The Scale-Up Landscape

This guide addresses the specific process chemistry challenges associated with scaling up 8-Bromo-2,4-dimethoxyquinazoline . While laboratory synthesis often treats this as a trivial nucleophilic substitution, multi-kilogram production introduces critical safety and quality bottlenecks.

The synthesis generally proceeds via the 8-Bromo-2,4-dichloroquinazoline intermediate.[1] The transition from the "dione" (dihydroxy) precursor to the "dichloro" intermediate, and subsequently to the "dimethoxy" target, presents two distinct hazard zones:

  • The Chlorination Bottleneck: Management of massive phosphorus oxychloride (

    
    ) exotherms and metastable intermediates.
    
  • The Substitution Critical Path: Overcoming the kinetic difference between the C4 and C2 positions to prevent "mono-methoxy" impurities.

Module 1: The Chlorination Bottleneck (Synthesis of Dichloro Intermediate)

Context: The conversion of 8-bromo-quinazolin-2,4-dione to 8-bromo-2,4-dichloroquinazoline using


 is the most hazardous step.
Diagram: Safe Quenching Protocol

QuenchProtocol start Reaction Complete (POCl3 Reflux) cool Cool to Ambient (Do NOT chill <10°C) start->cool strip Distill Excess POCl3 (Vacuum, <60°C) cool->strip dilute Dilute Residue (Toluene or DCM) strip->dilute decision Quench Method? dilute->decision direct Direct Water Addition (DANGEROUS) decision->direct Avoid inverse Inverse Quench (Add Mix to Water) decision->inverse Required fail Runaway Exotherm Explosion Risk direct->fail success Controlled Hydrolysis Temp < 20°C inverse->success

Caption: Figure 1. Critical decision flow for quenching


 reactions. Direct water addition is strictly prohibited at scale.
Troubleshooting Guide: Chlorination & Workup

Q1: After quenching, my product yield is low, and I see a spot on TLC corresponding to the starting material (dione). Did the reaction fail?

  • Diagnosis: Likely Post-Reaction Hydrolysis . The 2,4-dichloroquinazoline intermediate is highly moisture-sensitive. The C4-chloride is prone to hydrolyzing back to the hydroxyl group (forming the quinazolinone) if the quench is too hot or the pH is not controlled.

  • Solution:

    • Temperature Control: Maintain the quench mixture below 10°C.

    • Speed: Minimize the time the product spends in the aqueous acidic phase generated by

      
       hydrolysis.
      
    • Extraction: Extract immediately into an organic solvent (Dichloromethane or Toluene) and dry over

      
      . Do not let the aqueous slurry stand overnight.
      

Q2: We are experiencing a delayed exotherm after the quench seems complete. What is happening?

  • Diagnosis: Accumulation of Phosphorodichloridic Acid .[2][3] At low temperatures (<0°C),

    
     hydrolysis can stall at the intermediate stage (
    
    
    
    ). This intermediate is metastable and can violently decompose as the vessel warms up.
  • Solution:

    • Controlled Temperature: Do not quench at -20°C. Quench at 0–5°C to ensure hydrolysis proceeds steadily.

    • Agitation: Ensure high-shear mixing during the inverse quench to prevent "hot spots" of unreacted reagents.

Q3: The reaction mixture turns into a solid black rock during


 removal. How do we handle this? 
  • Diagnosis: "P-Rock" formation. Removing

    
     to dryness leaves polymeric phosphorus byproducts that trap the product.
    
  • Solution: Solvent Exchange. Do not distill to dryness. Remove 70-80% of the

    
    , then add dry Toluene. Chase the remaining 
    
    
    
    by co-distillation with Toluene. The product will remain in the Toluene solution, which can then be inversely quenched.

Module 2: The Methoxylation Critical Path (S_NAr)

Context: Converting the 2,4-dichloro intermediate to the 2,4-dimethoxy target requires displacing two chlorine atoms. The 8-bromo substituent creates steric bulk near the C2 position, making the second displacement slower.

Diagram: Reaction Kinetics & Impurity Profile

Methoxylation start 2,4-Dichloro-8-bromo Intermediate step1 Fast Step (C4) start->step1 side Impurity B: 2-Methoxy-4-chloro (Minor) start->side <5% (Regioselectivity) inter Impurity A: 4-Methoxy-2-chloro (Major Intermediate) step1->inter step2 Slow Step (C2) (Rate Limiting) inter->step2 product Target: 2,4-Dimethoxy-8-bromo step2->product

Caption: Figure 2. Kinetic pathway showing the stepwise substitution. The C4 position reacts first; the C2 position requires forcing conditions.

Troubleshooting Guide: Reaction

Q4: We are seeing 5-10% of a mono-methoxy impurity that refuses to react. Which one is it?

  • Diagnosis: It is almost certainly 8-Bromo-2-chloro-4-methoxyquinazoline .

    • Reasoning: The C4 position is electronically more deficient (higher LUMO coefficient) and reacts first. The C2 position is less reactive and is further hindered by the bulky Bromine at C8.

  • Solution:

    • Stoichiometry: Ensure >2.5 equivalents of NaOMe.

    • Temperature: Room temperature is sufficient for C4, but C2 substitution often requires reflux (65°C in MeOH) for 4–6 hours.

    • Concentration: Run the reaction concentrated (5–8 volumes of MeOH) to drive kinetics.

Q5: Can we telescope the reaction (One-Pot) to avoid isolating the unstable dichloro intermediate?

  • Analysis: Yes, but with caveats.

    • Risk:[2][3][4][5][6][7][8] Residual

      
       reacts violently with NaOMe.
      
    • Protocol: If telescoping, you must perform a solvent swap to Toluene (as described in Q3) to remove all traces of

      
      . Then, add the Toluene solution to a slurry of NaOMe in MeOH.
      
    • Recommendation: For the first scale-up campaign, isolate the dichloro intermediate . It reduces complexity and allows for purification (recrystallization from Heptane/EtOAc) before the final step.

Q6: We see "des-bromo" (dehalogenated) impurities. Is the bromine falling off?

  • Diagnosis: Hydrodehalogenation. While aryl bromides are generally stable to NaOMe, trace transition metals (Pd, Ni, Cu) in the reactor or reagents can catalyze the removal of the bromine.

  • Solution: Use high-purity reagents. Ensure the reactor is clean of metal residues from previous cross-coupling campaigns.

Module 3: Summary of Analytical Specifications

ParameterSpecificationCommon Failure ModeRemediation
Appearance White to Off-White SolidYellow/OrangeOligomerization during chlorination. Recrystallize from MeOH.
HPLC Purity > 98.0%Presence of "Mono-methoxy"Push reaction reflux longer; add 0.2 eq extra NaOMe.
Residual Solvents MeOH < 3000 ppmTrapped in crystal latticeVacuum dry at 45°C with N2 bleed.
Water Content < 0.5%Hygroscopic salts (NaCl)Ensure thorough water wash during workup.

References

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: Risk Assessment and Safe Handling of POCl3. Retrieved from [Link]

Sources

Optimization

resolving poor solubility of 8-Bromo-2,4-dimethoxyquinazoline in reactions

Topic: Resolving Poor Solubility in Synthetic Workflows Executive Technical Overview The Core Problem: 8-Bromo-2,4-dimethoxyquinazoline (CAS: N/A for specific isomer, analogous to 331647-05-3 derivatives) exhibits a "sol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Poor Solubility in Synthetic Workflows

Executive Technical Overview

The Core Problem: 8-Bromo-2,4-dimethoxyquinazoline (CAS: N/A for specific isomer, analogous to 331647-05-3 derivatives) exhibits a "solubility valley."[1] It is too lipophilic for aqueous/protic media due to the dimethoxy and bromo substituents, yet often too crystalline (high lattice energy from


-

stacking of the quinazoline core) to dissolve rapidly in standard ethereal solvents like diethyl ether or cold THF.

The Solution Strategy: Resolving this requires a transition from "passive solvation" (hoping it dissolves) to "active solvation" (forcing interaction). This guide prioritizes Polar Aprotic Systems and Thermal Activation while managing the risk of hydrolysis at the 2- and 4-positions.[1]

Solubility Profiling & Solvent Selection

Physicochemical Context
  • Structure: Planar heterocyclic aromatic.[1]

  • Interactions: Strong

    
    -stacking (insolubility driver); H-bond acceptors (N1, N3, O-Me) but no H-bond donors.
    
  • Risk: The 2- and 4-methoxy groups are potential leaving groups under strongly acidic conditions or high heat with nucleophiles (SNAr susceptibility).[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingRecommendation
Tier 1: High Performance DMF, DMAc, NMP ExcellentPrimary Choice. Use for reactions requiring >0.5 M concentration.[1] Easy to remove via aqueous workup (if product precipitates).
Tier 1: High Performance DMSO ExcellentGood for biological assays or SNAr.[1] Hard to remove; avoid for low-boiling products.
Tier 2: Moderate 1,4-Dioxane Good (with Heat)Best for Pd-Catalysis. High boiling point (101°C) allows thermal activation.[1]
Tier 2: Moderate Toluene ModerateRequires heating >80°C. Excellent for "crashing out" product upon cooling.[1]
Tier 2: Moderate DCM, Chloroform GoodGood for workup/extraction. Poor for high-temp reactions (low boiling point).[1]
Tier 3: Poor Methanol, Ethanol LowAvoid as primary solvent. Use only as antisolvent for crystallization.[1]
Tier 3: Poor Diethyl Ether, Hexanes InsolubleUse to precipitate the compound from reaction mixtures.

Troubleshooting Guide: Reaction-Specific Solutions

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: "The starting material sits at the bottom of the flask and conversion is stalled."

Diagnosis: The catalytic cycle cannot initiate if the oxidative addition step is blocked by the solid-liquid interface. The catalyst is in solution; the substrate is not.

Protocol: The "High-Solubility" Suzuki Method

  • Solvent Switch: Replace standard Toluene/Water or pure THF with 1,4-Dioxane/Water (4:1) or DMF .[1]

  • Concentration: Dilute the reaction. If running at 0.5 M, drop to 0.1 M .

  • Phase Transfer: If using an inorganic base (K₂CO₃), it will not dissolve in the organic layer. Add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base and improve interfacial surface area.

  • Temperature: Heat is non-negotiable. Run at 90–100°C .

Expert Insight: If the reaction turns black (Pd precipitation) before conversion, your substrate is effectively absent from the solution. Pre-dissolve the quinazoline in the organic solvent hot before adding the catalyst and base.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I'm trying to displace one methoxy group, but the reaction is a slurry."

Diagnosis: SNAr requires the nucleophile to attack the


-system.[1] In slurry, the effective concentration is near zero.

Protocol: Homogeneous SNAr

  • Solvent: Use DMSO or NMP (N-Methyl-2-pyrrolidone).[1] These disrupt

    
    -stacking effectively.[1]
    
  • Temperature: 8-Bromo-2,4-dimethoxyquinazoline is deactivated compared to the dichloro-analog.[1] You likely need 100–120°C .

  • Microwave Assistance: If solubility is stubborn, use a microwave reactor.[1] The superheating effect in polar solvents (high tan

    
    ) significantly boosts solubility and reaction rate.
    

Visual Decision Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 8-Bromo-2,4-dimethoxyquinazoline ReactionType What is the Reaction Type? Start->ReactionType PdCat Pd-Catalysis (Suzuki, Buchwald) ReactionType->PdCat SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Workup Extraction / Workup ReactionType->Workup Dioxane Use 1,4-Dioxane (Run at 90-100°C) PdCat->Dioxane DMF Use DMF or NMP (High Solubility) SNAr->DMF DCM Use DCM or CHCl3 (Avoid Ethers) Workup->DCM Precip Does it precipitate at RT? Dioxane->Precip AddCosolvent Add 10% DMF to Reaction Precip->AddCosolvent Yes

Caption: Logical flow for selecting the optimal solvent system based on reaction type to mitigate solubility issues.

Figure 2: The "Crash-Out" Purification Workflow

Often, poor solubility is a benefit during purification.[1] This workflow exploits the compound's tendency to crystallize.

Purification Crude Crude Reaction Mixture (e.g., in DMF/Dioxane) WaterAdd Slow Addition of Water (Antisolvent) Crude->WaterAdd Precipitate Formation of Precipitate WaterAdd->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water/MeOH (1:1) Filter->Wash Dry Pure Solid Product Wash->Dry

Caption: Leveraging poor aqueous solubility for rapid purification without column chromatography.[1]

Frequently Asked Questions (FAQ)

Q1: I cannot use DMF/DMSO because they are hard to remove. What is the alternative? A: Use Anisole or Toluene with 5-10% Acetonitrile .[1] Anisole has a high boiling point (154°C) allowing for high-temperature dissolution, but unlike DMF, it can be removed via rotovap (albeit slowly) or washed out with non-polar solvents during chromatography.

Q2: My compound crashes out when I add the aqueous base for Suzuki coupling. A: This is "salting out." The ionic strength of the aqueous base (e.g., 2M K₂CO₃) reduces the organic solubility of your compound.

  • Fix: Switch to a solid base protocol. Use finely ground Cs₂CO₃ or K₃PO₄ suspended directly in anhydrous Dioxane or Toluene.[1] This eliminates the aqueous phase entirely.

Q3: Can I use sonication to dissolve it? A: Sonication helps create a fine suspension, but it does not change thermodynamic solubility. For homogeneous reactions (like cross-coupling), a suspension is often insufficient. You must apply heat to achieve true dissolution.[1]

Q4: Is the 8-bromo position deactivated by the methoxy groups? A: Yes. The electron-donating methoxy groups (via resonance) make the ring more electron-rich, making oxidative addition of Palladium slower compared to 8-bromo-quinazoline.[1] This makes solubility even more critical —you need high temperature to overcome the activation energy barrier, and you can't heat a solid.

References

  • BenchChem. Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro. Retrieved from (Analogous solubility data for dimethoxy-quinazolines).

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from (Solvent selection for difficult substrates).

  • Fluorochem. 8-bromo-2-chloro-6-methoxyquinazolin-4-amine Properties. Retrieved from (Physical property data for bromo-methoxy-quinazoline analogs).[1]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. Retrieved from (SNAr reaction conditions and solvent choices).

  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.[1] Retrieved from (Experimental protocols for bromo-quinoline reactions).

Sources

Troubleshooting

refining the workup procedure for 8-Bromo-2,4-dimethoxyquinazoline

Title: Technical Support Center: Refining the Workup of 8-Bromo-2,4-dimethoxyquinazoline Introduction: Welcome to the Technical Support Center for the synthesis and isolation of 8-bromo-2,4-dimethoxyquinazoline. This int...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Refining the Workup of 8-Bromo-2,4-dimethoxyquinazoline

Introduction: Welcome to the Technical Support Center for the synthesis and isolation of 8-bromo-2,4-dimethoxyquinazoline. This intermediate is a critical building block in the synthesis of size-expanded ribonucleosides [1] and various kinase inhibitors [2]. The transformation relies on the global nucleophilic aromatic substitution (SNAr) of 8-bromo-2,4-dichloroquinazoline using sodium methoxide (NaOMe) in methanol. While the reaction itself is straightforward, the workup procedure is notoriously prone to side reactions—specifically, the premature hydrolysis of the newly installed methoxy groups. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated workup protocol to ensure high yield and purity.

Workflow Visualization

WorkupWorkflow Start 8-Bromo-2,4-dichloroquinazoline + Excess NaOMe / MeOH Reaction SNAr Reaction (Stir at RT to 60°C) Start->Reaction Quench Mild Quenching (AcOH or Amberlite H+) Reaction->Quench Verify via LCMS Concentration Solvent Removal (Concentrate in vacuo) Quench->Concentration pH 5-6 achieved Isolation Biphasic Extraction (DCM / H2O) Concentration->Isolation Remove >80% MeOH Purification Organic Wash & Dry (Brine wash, Na2SO4) Isolation->Purification Phase separation Product 8-Bromo-2,4-dimethoxyquinazoline (High Purity) Purification->Product Evaporation

Optimized workup workflow for 8-bromo-2,4-dimethoxyquinazoline synthesis.

Troubleshooting & FAQs

Q1: My final product contains significant amounts of 8-bromo-2-chloro-4-methoxyquinazoline. How do I push the reaction to completion? The Causality: The quinazoline core exhibits differential reactivity at the 2- and 4-positions. The C-4 position is highly electron-deficient and undergoes rapid SNAr with the first equivalent of methoxide [2]. The subsequent substitution at the C-2 position is significantly slower due to the electron-donating effect of the newly installed 4-methoxy group, which reduces the overall electrophilicity of the ring. The Solution: Ensure you are using a sufficient excess of NaOMe (typically 2.5 to 3.0 equivalents). If the reaction stalls at the mono-methoxy intermediate at room temperature, gently heat the mixture to 50–60 °C. Always use freshly titrated or commercially sealed NaOMe solutions, as moisture degrades the reagent into sodium hydroxide, which will cause hydrolysis instead of methoxylation.

Q2: During workup, my product degrades into a mono-hydroxy/mono-methoxy quinazoline derivative. What is causing this? The Causality: 2,4-Dimethoxyquinazolines are highly susceptible to hydrolysis, particularly at the C-4 position. If the reaction is quenched with a strong aqueous acid (e.g., 1M HCl), the quinazoline nitrogens become protonated, activating the C-4 methoxy group toward nucleophilic attack by water. Conversely, if water is added while the mixture is still strongly basic (unquenched excess NaOMe), base-catalyzed hydrolysis occurs, yielding the thermodynamically stable quinazolin-4(3H)-one derivative. The Solution: The system must be neutralized before the introduction of water. Quench the methanolic reaction mixture with a mild acid, such as glacial acetic acid (AcOH), to a pH of 5–6. Alternatively, using an acidic cation exchange resin (e.g., Amberlite IR120 H+) is an excellent, water-free method to neutralize excess base[3].

Q3: What is the most efficient way to isolate the product from the methanolic mixture after quenching? The Causality: 8-Bromo-2,4-dimethoxyquinazoline is highly lipophilic. While direct precipitation by adding water to the methanol mixture is possible, it often co-precipitates inorganic salts (NaOAc, NaCl) and traps residual methanol, leading to a gummy solid that is difficult to filter. The Solution: A biphasic extraction is the most self-validating isolation method. By removing the bulk of the methanol in vacuo first, and then partitioning the residue between dichloromethane (DCM) and water, the lipophilic product is cleanly extracted into the organic layer while all inorganic salts remain safely dissolved in the aqueous phase.

Data Presentation: Comparison of Quenching Strategies

To prevent product degradation, selecting the correct quenching agent is critical. The table below summarizes the quantitative and qualitative impacts of different quenching methods on the quinazoline core.

Quenching AgentTarget pHHydrolysis RiskScalabilityPost-Quench Workup Complexity
Aqueous HCl (1M) < 2 (Strong)High (Acid-catalyzed)HighLow (Direct phase separation)
Glacial Acetic Acid 5–6 (Mild)Low (Buffered system)HighLow (Forms water-soluble NaOAc)
Amberlite IR120 (H+) 7 (Neutral)Very Low MediumVery Low (Requires simple filtration)

Experimental Protocol: Refined Workup Methodology

This step-by-step methodology provides a self-validating system for isolating 8-bromo-2,4-dimethoxyquinazoline, minimizing hydrolysis and maximizing purity.

Prerequisites: The reaction mixture consists of 8-bromo-2,4-dichloroquinazoline and excess NaOMe (2.5–3.0 eq.) in anhydrous methanol, stirred until complete conversion is verified by TLC or LCMS.

  • Reaction Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath. This minimizes the exothermic heat generated during the subsequent neutralization step.

  • Mild Quenching: Slowly add glacial acetic acid (AcOH) dropwise to the stirred methanolic solution until the apparent pH reaches 5–6 (verify using pH indicator strips spotted with an aliquot of the mixture).

    • Alternative Method: Add pre-washed Amberlite IR120 H+ resin and stir until the solution is neutral, then filter off the resin to remove the neutralized base completely [3].

  • Solvent Concentration: Transfer the neutralized mixture to a rotary evaporator. Concentrate the solution in vacuo at a bath temperature not exceeding 35 °C to remove approximately 80-90% of the methanol.

    • Caution: Do not evaporate to absolute dryness to prevent the formation of a hard, intractable salt cake.

  • Biphasic Partitioning: Dilute the concentrated residue with Dichloromethane (DCM) (approx. 10 mL per gram of theoretical product). Add an equal volume of cold distilled water to dissolve the inorganic salts (NaCl, NaOAc).

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the phases to separate. The product will reside in the lower organic (DCM) layer. Extract the aqueous layer one additional time with a smaller volume of DCM to ensure total recovery.

  • Washing and Drying: Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine) to remove residual moisture and methanol. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield 8-bromo-2,4-dimethoxyquinazoline as a solid. If further purification is required, the crude material can be recrystallized from a mixture of hexanes and ethyl acetate.

References

  • Liu, H., et al. "The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides." National Institutes of Health (PMC). Available at:[Link]

  • "Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases." Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of 8-Bromo-2,4-dimethoxyquinazoline Derivatives

Executive Summary The Regio-Isomer Trap in Quinazoline Chemistry For researchers developing kinase inhibitors (e.g., EGFR/HER2 targets), the quinazoline scaffold is a privileged structure. However, the introduction of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Regio-Isomer Trap in Quinazoline Chemistry For researchers developing kinase inhibitors (e.g., EGFR/HER2 targets), the quinazoline scaffold is a privileged structure. However, the introduction of an 8-bromo substituent—often used as a handle for Suzuki/Buchwald cross-coupling—introduces steric and electronic perturbations that complicate standard analysis.

The primary challenge in synthesizing 8-Bromo-2,4-dimethoxyquinazoline is not the synthesis itself, but the structural validation . The substitution of 2,4-dichloro precursors is regioselective but not regiospecific. Relying solely on Mass Spectrometry (MS) and 1D Proton NMR (


H NMR) is a critical failure point, often leading to the misidentification of the 4-chloro-2-methoxy  or 2-chloro-4-methoxy  regio-isomers as the desired dimethoxy product.

This guide compares three validation methodologies, establishing 2D NMR (HMBC/NOESY) as the most efficient, high-fidelity standard for routine analysis, while reserving X-Ray Crystallography for absolute confirmation of novel derivatives.

Comparative Analysis of Validation Methods

Method A: The "Fast but Flawed" Approach (MS + 1D H NMR)

Commonly used in high-throughput screening, but insufficient for lead optimization.

  • Mechanism: Relies on molecular weight confirmation and integration of methoxy singlets.

  • The Flaw: The chemical shifts of the 2-OMe and 4-OMe groups are chemically distinct but magnetically similar (

    
     4.0–4.2 ppm). In the presence of the 8-bromo group, the anisotropic effects can shift these signals unpredictably. A 1D NMR spectrum cannot definitively prove where the methoxy groups are, only that they exist.
    
  • Risk: High. You may carry forward a regio-isomer (e.g., 2-Cl-4-OMe) that has the same nominal mass as a byproduct or precursor, leading to "dead-end" SAR (Structure-Activity Relationship) data later.

Method B: The "Gold Standard" Workflow (2D NMR: HMBC + NOESY)

The recommended protocol for routine validation.

  • Mechanism: Uses through-bond (HMBC) and through-space (NOESY) correlations to map the molecule's connectivity.

  • The Logic:

    • NOESY: The proton at position H5 is spatially close to the 4-OMe group (the "peri-effect"). A NOE correlation here definitively assigns the 4-position. The 2-OMe group is isolated from the aromatic ring protons.

    • HMBC: The 2-OMe protons will couple to C2 (a carbon sandwiched between two nitrogens, typically

      
       155–160 ppm). The 4-OMe  protons will couple to C4  (typically 
      
      
      
      165–170 ppm).
  • Verdict: High Trust. Self-validating and rapid.

Method C: The "Absolute Truth" (Single Crystal X-Ray)

Required for filing patents or resolving ambiguous NMR data.

  • Mechanism: Diffraction of X-rays by the crystal lattice to determine atomic positions.

  • The Logic: Unambiguously determines the position of the heavy Bromine atom relative to the methoxy groups.

  • Verdict: Ultimate Authority, but low throughput. Use when Method B yields overlapping signals.

Decision Framework & Workflow

The following diagram illustrates the logical decision path for validating the structure, minimizing time while maximizing data integrity.

ValidationWorkflow Start Crude Product Isolated (8-Br-2,4-dimethoxyquinazoline) MS_Check Step 1: LC-MS Analysis (Check m/z 269/271 for Br pattern) Start->MS_Check Purity_Check Is Purity > 95%? MS_Check->Purity_Check Purify Recrystallize / Column Chrom. Purity_Check->Purify No NMR_1D Step 2: 1H NMR (DMSO-d6) Check Aromatic Region (H5, H6, H7) Purity_Check->NMR_1D Yes Purify->MS_Check Ambiguity Are OMe peaks distinct? NMR_1D->Ambiguity NMR_2D Step 3: 2D NMR (NOESY + HMBC) CRITICAL VALIDATION STEP Ambiguity->NMR_2D Yes (Standard) XRay Step 4: X-Ray Crystallography (Slow Growth) Ambiguity->XRay No (Overlapping) Final Structure Validated Proceed to Cross-Coupling NMR_2D->Final NOE H5-OMe confirmed XRay->Final

Figure 1: Analytical Decision Tree for Quinazoline Derivatives. Note the central role of 2D NMR as the primary validation gate.

Experimental Protocols

Synthesis of the 8-Bromo-2,4-dimethoxyquinazoline Scaffold

To validate the structure, one must first understand the impurities generated during synthesis. The standard route involves the nucleophilic aromatic substitution (


) of 8-bromo-2,4-dichloroquinazoline.

Regioselectivity Note: The C4-chlorine is more reactive due to the higher LUMO coefficient at C4 compared to C2 [1].[1] However, in the presence of excess methoxide and heat, the C2-chlorine is also displaced.

Protocol:

  • Precursor: Suspend 8-bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous methanol.

  • Reagent: Add Sodium Methoxide (NaOMe) solution (2.5 eq, 25% in MeOH) dropwise at 0°C.

    • Why? Controlled addition prevents exotherms that degrade the sensitive 8-bromo moiety.

  • Reaction: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Target: Disappearance of the mono-substituted intermediate (usually lower Rf than the di-substituted product).

  • Workup: Quench with water, filter the precipitate. Recrystallize from Ethanol.[2]

The "Self-Validating" NMR Protocol

This protocol ensures you do not misidentify a regio-isomer.

Instrument: 400 MHz or higher (600 MHz recommended for resolution). Solvent: DMSO-


 (Preferred over 

for better solubility of quinazolines).
  • Run

    
    H NMR:  Identify the aromatic pattern.
    
    • H5: Doublet (~8.1 ppm).[3] This is the most downfield aromatic proton due to the deshielding cone of the C=N bond.

    • H7: Doublet (~8.0 ppm). Deshielded by the ortho-Bromine.

    • H6: Triplet/Multiplet (~7.5 ppm).

  • Run NOESY (Mixing time 500ms):

    • Look for a cross-peak between H5 and one of the methoxy singlets.

    • Interpretation: The methoxy group showing NOE to H5 is the 4-OMe . The other is 2-OMe .[4]

  • Run HMBC:

    • Verify the 2-OMe protons correlate to a carbon at ~160 ppm (C2).

    • Verify the 4-OMe protons correlate to a carbon at ~168 ppm (C4).

Structural Data & Reference Tables

Table 1: Diagnostic NMR Markers (DMSO- )

Values are representative of the 8-bromo-2,4-dimethoxy scaffold.

PositionAtom TypeChemical Shift (

)
MultiplicityKey 2D Correlation (Validation)
H-5 Proton8.10 - 8.20 ppmdd (

Hz)
NOESY: Strong correlation to 4-OMe
H-7 Proton7.95 - 8.05 ppmdd (

Hz)
HMBC: Correlation to C8-Br carbon
H-6 Proton7.40 - 7.50 ppmt (

Hz)
COSY: Couples to H5 and H7
4-OMe Proton4.10 - 4.15 ppmsNOESY: to H5; HMBC: to C4
2-OMe Proton3.95 - 4.05 ppmsHMBC: to C2 (No NOE to aromatics)
C-4 Carbon~168.0 ppmQuaternaryHMBC from 4-OMe
C-2 Carbon~159.0 ppmQuaternaryHMBC from 2-OMe
Table 2: Regioselectivity Logic (Why validation matters)
SpeciesReactivity DriverMajor Impurity RiskDetection Method
2,4-Dichloro C4 is more electrophilic (

)
N/ATLC / MS
Mono-Substituted Steric hindrance at C24-OMe-2-Cl-8-Br-quinazolineLC-MS (Cl isotope pattern 3:1)
Di-Substituted Excess NaOMe required2-OMe-4-OH (Hydrolysis)

H NMR
(Broad OH peak, shift in C4)

Mechanistic Visualization

The following diagram details the regioselective substitution pathway and the specific atomic interactions used for validation.

ChemicalPathway Start 8-Bromo-2,4- dichloroquinazoline Intermediate Intermediate: 4-OMe-2-Chloro (Major Kinetic Product) Start->Intermediate NaOMe (1 eq) Fast SNAr at C4 Product Product: 8-Bromo-2,4- dimethoxyquinazoline Intermediate->Product NaOMe (Excess) Slower SNAr at C2 NOE NOE Signal: H5 <--> 4-OMe Product->NOE Validates Regiochemistry

Figure 2: Synthetic pathway showing the kinetic preference for C4 substitution. The "Intermediate" is the most common impurity if the reaction is stopped too early.

References

  • Regioselective Nucleophilic Aromatic Substitution: Al-Karmalawy, A. A., et al. (2021).[1][5][6] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines. Archiv der Pharmazie. [Link]

  • NMR Assignment of Quinazolines: V.P. Sharma, et al. (2003).[7] 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link] (General Reference for Quinazoline C2/C4 shifts)

  • Bromination and Substitution Patterns: Tang, Y., et al. (2021).[8] Optimization of Bromination of 8-Substituted Quinolines. Tetrahedron Letters. [Link]

  • General Quinazoline Chemistry: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

Sources

Comparative

comparing the efficacy of 8-Bromo-2,4-dimethoxyquinazoline analogues

Executive Summary: The 8-Bromo Advantage The 8-Bromo-2,4-dimethoxyquinazoline scaffold (CAS: 1262431-78-6) represents a critical "divergent intermediate" in modern heterocyclic chemistry. Unlike the canonical 6,7-dimetho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 8-Bromo Advantage

The 8-Bromo-2,4-dimethoxyquinazoline scaffold (CAS: 1262431-78-6) represents a critical "divergent intermediate" in modern heterocyclic chemistry. Unlike the canonical 6,7-dimethoxyquinazoline core found in approved EGFR inhibitors like Gefitinib or Erlotinib , the 8-bromo-substituted analogues offer a unique vector for Structure-Activity Relationship (SAR) exploration.

This guide objectively compares the efficacy of 8-bromo analogues against standard 6-bromo and unsubstituted quinazolines. Experimental data indicates that the 8-bromo substituent significantly enhances cytotoxicity in specific resistant cancer cell lines (IC50 < 2 µM) and serves as the obligate precursor for size-expanded RNA (xRNA) technologies.

Chemical Space & Mechanism

To understand the efficacy, one must first understand the structural utility. The 2,4-dimethoxy groups act as "leaving group equivalents" or protecting groups, while the 8-bromo position provides a handle for cross-coupling reactions (Suzuki, Sonogashira) that is sterically distinct from the 6-position used in commercial drugs.

Figure 1: Scaffold Versatility & SAR Logic

G Core 8-Bromo-2,4- dimethoxyquinazoline (Core Scaffold) Path1 Medicinal Chemistry (Anticancer) Core->Path1 C4-Substitution (SNAr) Path2 Synthetic Biology (xRNA) Core->Path2 Glycosylation & Reduction Drug1 8-Bromo-4-anilinoquinazolines (EGFR/HER2 Inhibitors) Path1->Drug1 High Potency Drug2 Polycarbo-substituted Analogues Path1->Drug2 Multi-Targeting xRNA1 rxU (Expanded Uracil) Nucleosides Path2->xRNA1 Fluorescence & Stability

Caption: The 8-bromo-2,4-dimethoxy scaffold acts as a dual-purpose hub. In drug discovery, it yields potent kinase inhibitors; in genomics, it enables expanded genetic alphabets.

Comparative Efficacy: 8-Bromo vs. Alternatives[1]

The following data contrasts the biological activity of 8-bromo analogues against their 6-bromo and unsubstituted counterparts. The presence of the bromine at C8 is not merely lipophilic; it alters the electronic landscape of the pyrimidine ring and affects binding modes in the ATP-binding pocket of kinases.

Cytotoxicity Profile (Anticancer)

Study Context: Evaluation of 4-anilinoquinazoline derivatives against human tumor cell lines.[1][2][3] Control: Doxorubicin (Standard of Care).

Compound ClassSubstitution PatternMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Selectivity Index
8-Bromo Analogue 2-(4-Cl-phenyl)-8-bromo 1.73 ± 0.12 6.29 ± 0.45 High
6-Bromo Alternative2-(4-Cl-phenyl)-6-bromo12.45 ± 1.1015.80 ± 2.10Moderate
Unsubstituted2-(4-Cl-phenyl)-H> 50.0> 50.0Low
Standard Drug Gefitinib (6,7-dimethoxy) 15.59 ± 1.2 N/A High

Key Insight: The 8-bromo derivative demonstrated superior potency (approx.[4][2] 7-fold lower IC50) compared to the 6-bromo analogue in MCF-7 lines. The 8-position substituent likely occupies a hydrophobic pocket in the kinase domain that the 6-position cannot access effectively.

Target Specificity (EGFR Kinase)

While commercial drugs like Gefitinib target EGFRwt, 8-bromo analogues have shown efficacy against resistant mutants.

  • EGFRwt Inhibition: 8-Bromo analogues show comparable affinity (IC50 ~0.8 nM) to Afatinib.

  • Mechanism: The bulky 8-bromo group can induce a slight deviation of the quinazoline core within the active site, potentially bypassing steric clashes caused by the T790M mutation found in resistant cancers.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its biological efficacy.

Protocol: Synthesis of 8-Bromo-2,4-dimethoxyquinazoline

Objective: Efficient generation of the core scaffold from anthranilic acid.

  • Cyclization:

    • React 2-amino-3-bromobenzoic acid with urea (5 eq.) at 180°C for 4 hours.

    • Result: 8-Bromo-2,4-dihydroxyquinazoline (precipitate).

  • Chlorination (Activation):

    • Reflux the dihydroxy intermediate in POCl3 (excess) with N,N-dimethylaniline (catalytic) for 12 hours.

    • Result: 8-Bromo-2,4-dichloroquinazoline.

  • Methoxylation (Differentiation):

    • Treat the dichloro intermediate with Sodium Methoxide (NaOMe) (2.2 eq.) in dry methanol at 0°C, then warm to RT.

    • Critical Step: Monitor by TLC.[5] The C4-Cl is more reactive, but strong conditions ensure bis-substitution.

    • Purification: Recrystallize from Ethanol.[5][6][7]

    • Yield: Typically 75-80%.[4]

Protocol: MTT Cytotoxicity Assay

Objective: Validate the efficacy of synthesized analogues.

  • Seeding: Plate MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (8-bromo analogues) dissolved in DMSO at serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control and DMSO (0.1%) as vehicle control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Signaling Pathway

The efficacy of these analogues stems from their ability to interrupt the EGFR signaling cascade, leading to apoptosis.

Figure 2: Mechanism of Action (EGFR Inhibition)

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K/AKT Pathway Receptor->PI3K Blocked MAPK RAS/RAF/MEK/ERK Receptor->MAPK Blocked Inhibitor 8-Bromo-Quinazoline Analogue Inhibitor->Receptor Competitive Inhibition (ATP Binding Site) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation

Caption: 8-Bromo analogues competitively bind to the EGFR ATP-pocket, blocking downstream PI3K/MAPK signaling and triggering apoptosis.

References

  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. MDPI Molecules. (2016). Link

  • The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. Nucleic Acids Research. (2011). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2019). Link

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. (2017). Link

Sources

Validation

In Vitro vs In Vivo Profiling of 8-Bromo-2,4-dimethoxyquinazoline Derivatives: A Comprehensive Comparison Guide

As drug development professionals navigate the complex landscape of targeted therapeutics, the quinazoline scaffold remains a cornerstone "privileged structure" in medicinal chemistry. Specifically, 8-Bromo-2,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of targeted therapeutics, the quinazoline scaffold remains a cornerstone "privileged structure" in medicinal chemistry. Specifically, 8-Bromo-2,4-dimethoxyquinazoline (CAS 1262431-78-6) serves as a highly versatile, advanced intermediate. Its unique substitution pattern offers orthogonal reactivity: the 2,4-dimethoxy groups act as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) with amines, while the 8-bromo position provides a critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

This chemical flexibility allows researchers to rapidly synthesize diverse libraries of 2,4-diamino-8-substituted quinazolines. These derivatives are heavily investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors , epigenetic modulators targeting G9a histone methyltransferase , and even as aryl halide precursors for size-expanded ribonucleosides (xRNA) .

This guide provides an authoritative comparison of the in vitro and in vivo methodologies required to evaluate these derivatives, bridging the gap between synthetic rationale and clinical translation.

Mechanistic Rationale: From Scaffold to Target

Before evaluating a derivative, it is crucial to understand how the structural modifications of the 8-bromo-2,4-dimethoxyquinazoline scaffold dictate its biological mechanism of action. The introduction of amine groups at the C2 and C4 positions transforms the molecule into a potent hydrogen bond donor/acceptor, perfectly primed to interact with the ATP-binding hinge region of target kinases. Concurrently, functionalization at the C8 position allows the molecule to probe deep hydrophobic pockets, enhancing target selectivity.

MOA Scaffold 8-Bromo-2,4- dimethoxyquinazoline SNAr SNAr (C2/C4 Amination) Scaffold->SNAr Coupling Pd-Coupling (C8 Arylation) Scaffold->Coupling Derivative Active Quinazoline Derivative SNAr->Derivative Coupling->Derivative Target Kinase Target (e.g., EGFR/G9a) Derivative->Target ATP Competition Effect Tumor Growth Arrest Target->Effect Pathway Inhibition

Caption: Chemical functionalization of the quinazoline scaffold and downstream target inhibition.

In Vitro vs In Vivo Profiling: A Comparative Framework

The transition from in vitro screening to in vivo validation is a filtering process designed to eliminate compounds with poor efficacy, high toxicity, or unfavorable pharmacokinetics (PK).

  • In Vitro Studies: These assays isolate the biological variables. They are designed to prove target engagement (does the drug bind the receptor?) and cellular mechanism (does it kill the cancer cell?). They are high-throughput and resource-efficient.

  • In Vivo Studies: These models reintroduce the complexity of a living organism. They answer questions of pharmacokinetics (does the drug reach the tumor before being metabolized by the liver?) and therapeutic index (does it shrink the tumor without killing the host?).

Quantitative Data Comparison

The following table summarizes the transitional metrics for a representative, optimized 8-substituted-2,4-diaminoquinazoline lead candidate progressing through the preclinical pipeline.

Evaluation PhaseMetric / ParameterRepresentative Value (Lead)Causality / Biological Significance
In Vitro Kinase IC50 (EGFR)4.2 nMHigh affinity for the ATP-binding pocket drives primary efficacy.
In Vitro Cell Proliferation IC50 (A549)45 nMConfirms membrane permeability and intracellular target engagement.
In Vitro Microsomal Stability (T1/2)> 60 min (Human)Low vulnerability to hepatic CYP450 metabolism; justifies in vivo testing.
In Vivo Oral Bioavailability (F%)48%Sufficient gastrointestinal absorption supports oral dosing regimens.
In Vivo Plasma Half-Life (T1/2)4.5 hoursEnsures sustained systemic exposure without toxic accumulation.
In Vivo Tumor Growth Inhibition (TGI)78% (at 30 mg/kg)Confirms that in vitro potency translates to systemic tumor suppression.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag assay failure, preventing false positives or negatives.

Protocol 1: In Vitro Target Engagement (HTRF Kinase Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of quinazoline derivatives against isolated kinase domains. Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA. HTRF utilizes time-gated fluorophore emission, which drastically reduces false positives caused by the natural autofluorescence of quinazoline library compounds. Self-Validating Mechanism: The assay includes Gefitinib as a positive control and a DMSO-only well as a negative control. If Gefitinib fails to produce an IC50 within its historical range (1–5 nM), the entire plate is invalidated, ensuring reagent integrity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivatives in 100% DMSO.

  • Dispensing: Use an acoustic liquid handler to dispense 100 nL of compound into a 384-well low-volume plate. Rationale: Acoustic dispensing eliminates tip carryover and ensures nanoliter precision.

  • Pre-incubation: Add 5 µL of EGFR enzyme/substrate mix (biotinylated peptide) in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined

    
     concentration. Rationale: Using the 
    
    
    
    concentration ensures the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes.
  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm; Emission 620 nm and 665 nm). Calculate the 665/620 ratio to plot the dose-response curve and determine the IC50.

Protocol 2: In Vivo Efficacy & Pharmacokinetics (Murine Xenograft Model)

Objective: Evaluate the systemic tumor growth inhibition (TGI) and pharmacokinetic profile of the lead derivative. Causality & Rationale: BALB/c nude mice are utilized because their lack of a thymus prevents T-cell mediated rejection of human tumor cell lines. Oral gavage (PO) administration is chosen to assess gastrointestinal absorption and first-pass metabolism, critical for the clinical translation of small-molecule inhibitors. Self-Validating Mechanism: Body weight is recorded bi-weekly alongside tumor caliper measurements. A >20% body weight loss triggers humane endpoints. This dual-tracking validates that tumor shrinkage is due to the drug's specific targeted efficacy rather than general systemic toxicity (cachexia).

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject

    
     A549 NSCLC cells (suspended in 1:1 Matrigel/PBS) into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Engraftment: Monitor tumor growth until the average volume reaches 100-150 mm³ (calculated as

    
    ).
    
  • Randomization: Divide mice into three groups (n=8/group): Vehicle control, Lead Derivative (30 mg/kg PO daily), and Erlotinib positive control (30 mg/kg PO daily).

  • PK Profiling (Satellite Group): Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to determine AUC,

    
    , and 
    
    
    
    .
  • Efficacy Tracking: Measure tumor volume and body weight twice weekly for 21 days.

  • Biomarker Validation: At study termination, excise the tumors. Perform Western blot analysis on the tumor homogenate to quantify phosphorylated vs. total EGFR. Rationale: This confirms that the observed in vivo efficacy is directly linked to the inhibition of the intended target.

The Development Workflow

The progression of 8-bromo-2,4-dimethoxyquinazoline derivatives from chemical synthesis to preclinical candidates follows a strict, data-driven hierarchy. Failure at any in vitro stage prevents the compound from advancing to costly and ethically sensitive in vivo models.

Workflow Library Derivative Library Synthesis InVitro In Vitro: HTRF Kinase Assay & Cell Viability Library->InVitro ADME In Vitro ADME (Microsomes/Caco-2) InVitro->ADME IC50 < 10 nM InVivoPK In Vivo: PK Profiling (Rodent) ADME->InVivoPK High Stability InVivoEfficacy In Vivo: Xenograft Tumor Models InVivoPK->InVivoEfficacy F% > 30% Lead Preclinical Lead Candidate InVivoEfficacy->Lead TGI > 60%

Caption: Step-by-step progression from in vitro screening to in vivo validation for quinazoline derivatives.

References

  • Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. National Institutes of Health (NIH) / PMC.[Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. National Institutes of Health (NIH) / PMC.[Link]

  • The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides. National Institutes of Health (NIH) / PMC.[Link]

Comparative

Comprehensive Comparison Guide: Confirming the Purity of 8-Bromo-2,4-dimethoxyquinazoline via Elemental Analysis and Orthogonal Techniques

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare Elemental Analysis (EA) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare Elemental Analysis (EA) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the absolute purity confirmation of pharmaceutical intermediates, using 8-Bromo-2,4-dimethoxyquinazoline as the model compound.

The Analytical Challenge of 8-Bromo-2,4-dimethoxyquinazoline

8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) is a critical halogenated heterocyclic building block. It is prominently utilized as an aryl halide precursor in the synthesis of benzo-expanded ribonucleosides (xRNA) via metallation and nucleophilic addition[1]. In drug discovery and nucleotide synthesis, the integrity of the starting materials dictates the success of downstream cross-coupling reactions.

A common pitfall in pharmaceutical development is the over-reliance on a single analytical technique—typically HPLC—for purity assessment. While declarations such as ">99% by HPLC" are ubiquitous, they fail to account for analytes that escape UV detection, such as residual water, inorganic salts, or aliphatic solvents[2]. To establish a truthful description of chemical constitution, a self-validating, orthogonal analytical framework is required[3].

The Triad of Purity Confirmation: Methodological Causality

To definitively prove the purity of 8-Bromo-2,4-dimethoxyquinazoline, three distinct techniques must be compared and synthesized. Each method answers a fundamentally different chemical question:

  • Elemental Analysis (CHNO/S): What is the absolute mass fraction? EA is a primary combustion method. It is the ultimate gatekeeper for detecting non-chromophoric mass (e.g., water, salts) because any non-organic inclusion will mathematically depress the carbon and nitrogen mass percentages. However, EA is blind to structural isomerism (e.g., 6-bromo vs. 8-bromo regioisomers).

  • HPLC-UV: What is the chromatographic homogeneity? HPLC separates structurally similar impurities and degradation products. However, it relies on the assumption that all components share a similar UV response factor[4]. It cannot provide an absolute mass-based purity without specific reference standards for every single impurity.

  • Quantitative 1H NMR (qNMR): What is the absolute molar ratio? qNMR is a primary analytical method that measures the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[4]. By using an internal standard, it provides absolute quantification without requiring a calibration curve or a reference standard of the analyte itself[5].

Self-Validating Experimental Protocols

Below are the field-proven, step-by-step methodologies for evaluating 8-Bromo-2,4-dimethoxyquinazoline, emphasizing the causality behind each experimental parameter.

Protocol A: Elemental Analysis (CHNO)
  • Step 1: Calibration: Calibrate the elemental analyzer using a Certified Reference Material (CRM) such as sulfanilamide to establish a self-validating baseline for C, H, N, and S detection.

  • Step 2: Sample Encapsulation: Weigh exactly 2.000 mg of 8-Bromo-2,4-dimethoxyquinazoline into a combustible tin capsule using a microbalance (resolution: 0.001 mg).

  • Step 3: Flash Combustion: Drop the capsule into a combustion reactor at 1000°C in an oxygen-enriched helium atmosphere.

  • Causality: The tin capsule is not merely a container; it acts as an exothermic catalyst. Upon oxidation, the tin momentarily raises the local temperature to ~1800°C. This "flash combustion" is critical for heavily halogenated, refractory heterocycles like quinazolines, ensuring complete oxidation and preventing the formation of carbonaceous char that would artificially lower the carbon readout.

Protocol B: Chromatographic Purity (HPLC-UV)
  • Step 1: System Suitability: Inject a resolution mixture containing 8-Bromo-2,4-dimethoxyquinazoline and a known regioisomer (e.g., 6-bromo-2,4-dimethoxyquinazoline) to ensure a resolution factor (Rs) > 2.0.

  • Step 2: Mobile Phase Preparation: Utilize a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

  • Step 3: Detection: Monitor absorbance at 254 nm.

  • Causality: The addition of 0.1% TFA is mechanistically essential. The basic nitrogen atoms in the pyrimidine ring of the quinazoline can interact with residual silanols on the C18 stationary phase, causing severe peak tailing. TFA lowers the pH, protonating the silanols and ion-pairing with the analyte, which guarantees sharp, symmetrical peaks for accurate area integration.

Protocol C: Absolute Molar Purity (1H qNMR)
  • Step 1: Standard Selection: Select Maleic acid (CRM grade) as the internal standard.

  • Step 2: Sample Preparation: Co-dissolve ~10 mg of the quinazoline analyte and ~5 mg of Maleic acid in 0.6 mL of DMSO-d6.

  • Step 3: Acquisition Parameters: Apply a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds.

  • Causality: Maleic acid is chosen because its isolated alkene protons present a sharp singlet at δ 6.26 ppm, which perfectly avoids overlapping with the quinazoline's aromatic protons (δ 7.0–8.0 ppm) or methoxy protons (δ 4.0 ppm). The extended relaxation delay (D1 > 5 × T1) is a non-negotiable requirement; incomplete longitudinal relaxation will lead to the under-integration of the analyte signals, artificially deflating the calculated purity[2].

Comparative Data Analysis & Discrepancy Resolution

To illustrate the necessity of this orthogonal approach, consider the following simulated analytical data for a batch of 8-Bromo-2,4-dimethoxyquinazoline (Theoretical Formula: C10H9BrN2O2; MW: 269.10 g/mol ).

Table 1: Comparative Purity Data for 8-Bromo-2,4-dimethoxyquinazoline

Analytical MethodMeasured ResultTheoretical TargetPurity ConclusionKey Limitation
HPLC-UV (254 nm) 99.8% (Area)100.0%99.8% Blind to non-chromophoric impurities (water, salts).
Elemental Analysis C: 44.02%, H: 3.55%, N: 10.26%C: 44.63%, H: 3.37%, N: 10.41%FAIL (ΔC = -0.61%)Cannot identify the specific nature of the impurity.
1H qNMR (Internal Std) 98.5% (w/w)100.0%98.5% Lower sensitivity for trace organic impurities (<0.1%).
Interpreting the Causality of the Discrepancy

A novice researcher might accept the HPLC result of 99.8% and proceed to sensitive cross-coupling reactions. However, the Elemental Analysis acts as a strict gatekeeper. The standard pharmaceutical acceptance criterion for EA is ±0.3% from the theoretical value. The measured Carbon (44.02%) is 0.61% lower than theoretical (44.63%), while Hydrogen is slightly elevated.

This specific deviation mathematically suggests the presence of ~1.5% water or a non-nitrogenous, non-chromophoric solvent. The qNMR data confirms this, yielding an absolute molar purity of 98.5%[4]. Because qNMR detects the exact number of nuclei relative to the internal standard, it bypasses the UV-response bias of HPLC, proving that the batch contains 1.5% invisible mass.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the orthogonal self-validating system required for absolute purity confirmation.

G cluster_0 Orthogonal Purity Assessment Array A 8-Bromo-2,4-dimethoxyquinazoline (Batch Synthesis) B Elemental Analysis (CHNO) Absolute Mass Fraction A->B C HPLC-UV (254 nm) Chromatographic Purity A->C D 1H qNMR (DMSO-d6) Absolute Molar Purity A->D E Data Synthesis & Discrepancy Resolution B->E C->E D->E F Validated Reference Material (>99.0% Absolute Purity) E->F

Orthogonal analytical workflow for 8-Bromo-2,4-dimethoxyquinazoline purity confirmation.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • ResearchGate. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." Available at:[Link][3]

  • Lu, H., et al. "The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides." PMC / NIH. Available at:[Link][1]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-2,4-dimethoxyquinazoline proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 8-Bromo-2,4-dimethoxyquinazoline As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both their synthetic wor...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 8-Bromo-2,4-dimethoxyquinazoline

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both their synthetic workflows and their environmental compliance. When working with specialized building blocks like 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) , laboratory safety extends far beyond the fume hood. This compound is a highly valuable intermediate, notably utilized in the synthesis of size-expanded ribonucleosides (xRNA) such as rxU[1]. However, the very structural features that make it synthetically useful—specifically the halogen (bromine) at the 8-position—fundamentally alter its end-of-life logistics.

This guide provides a self-validating, step-by-step operational plan for the segregation, accumulation, and final disposal of 8-Bromo-2,4-dimethoxyquinazoline, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates.

Chemical Causality: The "Why" Behind the Protocol

To design an effective disposal protocol, we must first understand the molecular causality. 8-Bromo-2,4-dimethoxyquinazoline is a halogenated aromatic heterocycle.

  • The Halogen Factor: The presence of the bromine atom means this chemical cannot be disposed of in standard organic waste streams or regular trash[2]. When incinerated at low temperatures, halogenated aromatics can act as precursors to highly toxic dioxins and furans.

  • Regulatory Classification: Under EPA RCRA guidelines, this material must be strictly segregated into a "Halogenated Organic Waste" stream[3]. This ensures it is routed to specialized commercial facilities capable of high-temperature incineration equipped with alkaline scrubbers to neutralize hydrobromic acid (HBr) gas generated during combustion[4].

  • Drain Prohibition: Under no circumstances should this compound, or its reaction filtrates, be disposed of via the sanitary sewer. Drain disposal is restricted to a very narrow list of soluble, non-toxic, non-halogenated salts[2].

Waste Generation and Segregation Workflow

The following diagram illustrates the lifecycle of 8-Bromo-2,4-dimethoxyquinazoline from benchtop synthesis to final EPA-compliant disposition.

G A 8-Bromo-2,4-dimethoxyquinazoline (CAS: 1262431-78-6) B Experimental Workflow (e.g., xRNA rxU Synthesis) A->B Reagent Use C Halogenated Liquid Waste (Reaction Filtrates) B->C Liquid Byproducts D Solid Halogenated Waste (Spills, Vials, Tips) B->D Solid Contaminants E Satellite Accumulation Area (SAA) < 55 Gallons, Line of Sight C->E Segregate from Non-Halogenated D->E Double-bagged/Sealed F Central Accumulation Area (CAA) Strict Time Limits Apply E->F Transfer when full/dated G High-Temperature Incineration (EPA/RCRA Compliant) F->G Licensed HazMat Vendor

Workflow for the generation, segregation, and RCRA-compliant disposal of halogenated chemical waste.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every researcher must execute the following protocol from the point of waste generation to its removal from the laboratory.

Step 1: Primary Containment & Segregation

  • Action: Select a chemically compatible container. High-density polyethylene (HDPE) is generally preferred over glass for hazardous waste storage to eliminate shatter risks, provided there are no solvent compatibility issues[3].

  • Causality: Segregate 8-Bromo-2,4-dimethoxyquinazoline waste strictly from non-halogenated solvents (like pure ethanol or acetone). Mixing these streams unnecessarily increases the volume of expensive halogenated waste and violates RCRA compatibility mandates[3].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA. The SAA must be within the line of sight of the generation point (e.g., inside the same laboratory room)[5].

  • Causality: EPA regulations dictate that waste must be under the control of the operator who generated it until it is moved to a central facility[5]. Keep the container tightly capped unless actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Action: Attach an official Environmental Health and Safety (EHS) hazardous waste tag immediately upon placing the first drop of waste into the container.

  • Causality: You must write the full common chemical name: "8-Bromo-2,4-dimethoxyquinazoline". The use of chemical formulas, abbreviations, acronyms, or ditto marks is a direct violation of the Hazard Communication Standard and will result in EHS rejecting the pickup[3]. Ensure the words "Hazardous Waste" are clearly visible[3].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container is full, or the SAA reaches its 55-gallon limit, transfer the sealed container to the facility's CAA.

  • Causality: The moment the waste enters the CAA, an accumulation start date must be applied to the label[5]. This triggers the legal countdown for mandatory vendor pickup.

Quantitative Waste Accumulation Limits

Laboratory management must track waste volumes to maintain their specific EPA generator status[6]. The table below summarizes the critical timelines and volume limits that dictate how long 8-Bromo-2,4-dimethoxyquinazoline waste can remain on-site[5].

EPA Generator StatusMonthly Generation LimitMax CAA On-Site Storage TimeSAA Volume Limit
VSQG (Very Small Quantity)Less than 100 kgNo time limit55 Gallons
SQG (Small Quantity)100 kg to 1,000 kgUp to 180 days55 Gallons
LQG (Large Quantity)Greater than 1,000 kgMaximum 90 days55 Gallons

Note: Accumulation start dates should never be applied while the waste is still in the SAA; the clock begins only upon transfer to the CAA[5].

Emergency Spill Response Protocol

In the event of an accidental benchtop spill of solid 8-Bromo-2,4-dimethoxyquinazoline powder:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder.

  • PPE: Don appropriate personal protective equipment (nitrile gloves, safety goggles, and a particulate respirator if dust is suspended).

  • Mechanical Recovery: Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently cover the spill with damp paper towels or use a dedicated HEPA-filtered lab vacuum.

  • Chemical Cleanup: Wipe the residual area with a compatible solvent (e.g., isopropanol) to dissolve remaining traces.

  • Disposal: Place all contaminated paper towels, gloves, and sweeping materials into a heavy-duty plastic bag, seal it, and tag it as Solid Halogenated Hazardous Waste following the labeling rules in Step 3[3].

References

  • Managing Hazardous Chemical Waste in the Lab, Lab Manager,
  • How to Dispose of Chemical Waste, Case Western Reserve University EHS,
  • Hazardous Waste and Disposal, American Chemical Society (ACS),
  • Disposal of Chemicals in the Labor
  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples, ASTM Intern
  • The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides, National Institutes of Health (NIH) / PMC,

Sources

© Copyright 2026 BenchChem. All Rights Reserved.